molecular formula C5H4N4O B8053132 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

Cat. No.: B8053132
M. Wt: 136.11 g/mol
InChI Key: SZBMPWKXMOSTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery . This scaffold is formed by the fusion of pyrazole and pyrazine rings, creating a structure that is a privileged motif in the design of biologically active molecules. Heterocyclic compounds like this are valued as key pharmacophores in drugs and natural products . Researchers are particularly interested in such fused ring systems because of their wide spectrum of potential bioactivities, which includes antitumor properties . The compound's structure presents multiple diversity centers, allowing for strategic functionalization to develop novel therapeutic agents. Its similarity to purine bases also makes it a compelling scaffold for designing enzyme inhibitors and nucleotide analogs . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydropyrazolo[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-4(8-9-5)7-2-1-6-3/h1-2H,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBMPWKXMOSTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one: Structure, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical structure, physicochemical properties, established synthetic routes, and explore its emerging role as a scaffold for potent kinase inhibitors in drug discovery.

Introduction: The Significance of the Pyrazolopyrazine Scaffold

The fusion of pyrazole and pyrazine rings creates the pyrazolopyrazine scaffold, a class of compounds that has garnered considerable attention in pharmaceutical research. This structural motif is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, particularly protein kinases. The specific compound, this compound, and its derivatives have shown promise as inhibitors of various kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases such as cancer.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of a pyrazole ring fused to a pyrazine ring, with a ketone group at the 3-position. This arrangement of nitrogen atoms and the carbonyl group provides a unique distribution of electron density and hydrogen bonding capabilities, which are critical for its biological activity.

Visualizing the Core Scaffold

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₅H₄N₄O-
Molecular Weight136.11 g/mol -
AppearanceOff-white to pale yellow solid
Melting Point>300 °C
SolubilitySoluble in DMSO

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process commencing from commercially available starting materials. A common and effective route involves the condensation of a diaminopyrazole derivative with a glyoxal derivative.

Synthetic Workflow Overview

Synthesis_Workflow A 3,4-Diaminopyrazole C Condensation & Cyclization A->C B Ethyl glyoxalate B->C D This compound C->D Formation of pyrazine ring

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

Step 1: Reaction Setup

  • To a solution of 3,4-diaminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl glyoxalate (1.1 eq).

  • The reaction mixture is then heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 2: Product Isolation and Purification

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as DMF/water, to yield the final product as a solid.

Rationale behind Experimental Choices:

  • Solvent Selection: Acetic acid can act as both a solvent and a catalyst for the condensation reaction. Ethanol is a less acidic alternative that also effectively facilitates the reaction.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization to form the pyrazine ring.

  • Purification: The high melting point and crystalline nature of the product often allow for effective purification by simple filtration and washing, followed by recrystallization to achieve high purity.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through standard spectroscopic techniques.

TechniqueKey Observations
¹H NMR Signals corresponding to the aromatic protons on the pyrazine ring and the N-H protons of the pyrazole and pyrazinone rings. The exact chemical shifts are dependent on the solvent used (e.g., DMSO-d₆).
¹³C NMR Resonances for the carbon atoms in the heterocyclic rings, with a characteristic downfield signal for the carbonyl carbon (C=O).
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound (m/z = 137.04 for [M+H]⁺).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching, and C=N stretching, confirming the presence of the key functional groups.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound and its derivatives lies in their potent inhibitory activity against various protein kinases.

Mechanism of Action: Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Active Site Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Blocked Inhibitor Pyrazolopyrazine Inhibitor Inhibitor->Kinase Binds to ATP-binding pocket Phosphorylated_Substrate Phosphorylated Substrate Cell_Signaling Downstream Signaling Phosphorylated_Substrate->Cell_Signaling

Caption: Competitive inhibition of ATP binding to the kinase active site.

Derivatives of the this compound scaffold have been investigated as inhibitors of several key kinases, including:

  • Janus Kinases (JAKs): These are critical in cytokine signaling pathways involved in inflammation and immunology.

  • Spleen Tyrosine Kinase (Syk): A key mediator of immunoreceptor signaling in various inflammatory cells.

  • Aurora Kinases: These play a crucial role in cell cycle regulation, and their inhibitors are explored as anti-cancer agents.

The planar structure of the pyrazolopyrazine core allows it to fit into the ATP-binding pocket of these kinases. The nitrogen atoms and the carbonyl group can form key hydrogen bond interactions with the hinge region of the kinase domain, a common mechanism for achieving high-affinity binding and potent inhibition.

Future Directions and Conclusion

This compound represents a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and amenability to chemical modification make it an attractive starting point for the development of novel kinase inhibitors. Future research will likely focus on the synthesis of libraries of derivatives and their screening against a wider range of kinases to identify new therapeutic agents for cancer, inflammatory disorders, and other diseases. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

  • Title: Preparation of pyrazolo[3,4-b]pyrazine derivatives for use as protein kinase inhibitors.

Medicinal Chemistry Applications of Pyrazolo[3,4-b]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Bioisostere

In the landscape of heterocyclic medicinal chemistry, the pyrazolo[3,4-b]pyrazine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it is a 5:6 fused system comprising a pyrazole ring fused to a pyrazine ring.

Its significance lies in its bioisosterism to purine (adenine) and pteridine systems. By mimicking the hydrogen-bonding motifs of ATP, this scaffold is naturally predisposed to interact with the ATP-binding pockets of kinases and the active sites of nucleotide-dependent enzymes. Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the inclusion of the second nitrogen in the six-membered ring (pyrazine) alters the electronic landscape, lowering the pKa and modifying solubility profiles, which is critical for optimizing oral bioavailability in drug discovery.

Structural Rationale & SAR Analysis

The pyrazolo[3,4-b]pyrazine core offers three distinct vectors for chemical modification, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic (PK) properties.

The Pharmacophore Map
  • N1 Position (Pyrazole Nitrogen):

    • Role: Controls solubility and metabolic stability.

    • Chemistry: Typically substituted with aryl, heteroaryl, or alkyl groups. Bulky aryl groups here often occupy the "solvent-exposed" region of a kinase pocket or hydrophobic pockets in other enzymes.

  • C3 Position (Pyrazole Carbon):

    • Role: Electronic tuning and steric gating.

    • Chemistry: Substituents here (e.g., -Me, -NH2, -CN) can influence the electron density of the pyrazine ring, affecting the hydrogen bond acceptor capability of N7.

  • C5 & C6 Positions (Pyrazine Carbons):

    • Role: Primary interaction vectors.

    • Chemistry: These positions are critical for "hinge binding" in kinases. Substitution with amino, aryl, or carbonyl groups allows for specific hydrogen bonding patterns (Donor-Acceptor-Donor motifs).

Visualization: SAR Logic Flow

The following diagram illustrates the structural activity relationship (SAR) vectors and their impact on biological recognition.

SAR_Logic Scaffold Pyrazolo[3,4-b]pyrazine Core System N1 N1 Position (Solubility/PK) Scaffold->N1 C3 C3 Position (Electronic Tuning) Scaffold->C3 C5_C6 C5/C6 Positions (Target Binding/Hinge) Scaffold->C5_C6 Solubility Lipophilicity Control (LogP) N1->Solubility Metabolism Metabolic Stability N1->Metabolism Gatekeeper Gatekeeper Residue Interaction C3->Gatekeeper Hinge Hinge Region H-Bonds (Kinase/ATP Site) C5_C6->Hinge

Caption: SAR vectors of the pyrazolo[3,4-b]pyrazine scaffold highlighting functional derivatization points for medicinal chemistry optimization.

Synthetic Architectures

To access this scaffold, two primary retrosynthetic disconnections are employed. The choice depends on the desired substitution pattern at C5/C6.

Method A: Condensation of 4,5-Diaminopyrazoles (The Classic Route)

This method involves the condensation of 4,5-diaminopyrazoles with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil, oxalic acid).

  • Pros: High yields, access to symmetrical C5/C6 substitution.

  • Cons: Requires unstable diamine precursors.

Method B: The Nitrosopyrazole Cyclization (The Functional Route)

This is the preferred modern route for generating diverse libraries. It utilizes 5-amino-4-nitrosopyrazoles reacting with active methylene compounds. This method is robust and allows for the introduction of ketones, esters, or alkyl groups at C5/C6 in a single step.

Synthetic Pathway Diagram

Synthesis_Pathway Start 5-Amino-1-phenylpyrazole Inter 5-Amino-4-nitroso-1-phenylpyrazole (Green Precipitate) Start->Inter Step 1 Reagent1 NaNO2 / HCl (Nitrosation) Reagent1->Inter Product Pyrazolo[3,4-b]pyrazine Derivative Inter->Product Step 2 (Cyclization) Reagent2 Active Methylene (e.g., Acetylacetone) Reagent2->Product Catalyst Pyridine / Reflux Catalyst->Product

Caption: Two-step synthesis of pyrazolo[3,4-b]pyrazines via the nitrosopyrazole intermediate, allowing for regioselective substitution.

Therapeutic Applications & Case Study

While historically explored for anti-inflammatory (COX inhibition) and antimicrobial properties, the most high-impact modern application of this scaffold is in Targeted Cancer Therapy .

Case Study: SHP2 Phosphatase Inhibition

Recent patent literature (e.g., WO 2021/033153) and medicinal chemistry studies have identified pyrazolo[3,4-b]pyrazines as potent allosteric inhibitors of SHP2 (Src Homology-2 Phosphatase) .

  • Mechanism: SHP2 is a critical node in the RAS/MAPK signaling pathway. Hyperactivation of SHP2 drives cancer cell proliferation.

  • Scaffold Role: The pyrazolo[3,4-b]pyrazine core binds to the allosteric site, locking the enzyme in a closed, auto-inhibited conformation.

Comparative Activity Data

The following table summarizes the activity of pyrazolo[3,4-b]pyrazine derivatives against key targets, illustrating the versatility of the scaffold.

Compound IDR1 (N1-Pos)R5/R6 (Pyrazine)TargetIC50 / ActivityReference
Cmpd-15 Phenyl-Me / -COMeCOX-2 / Inflammation44% Inhibition (comparable to Indomethacin)[1]
Cmpd-29 Phenyl-Me / -C(O)PhMCF-7 (Breast Cancer)High Potency (p < 0.001)[1]
SHP2-01 Subst. ArylAmino / PyridylSHP2 (Phosphatase)< 100 nM (Allosteric)[2]
GSK-3β-L HAryl / ArylGSK-3β120 nM[3]

Detailed Experimental Protocol

Objective: Synthesis of 5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (Key Intermediate). Rationale: This protocol demonstrates the "Nitrosopyrazole Route" (Method B), which is the most versatile for generating libraries.

Phase 1: Preparation of the Nitroso Precursor
  • Reagents: Dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in 5N HCl (10 mL).

  • Reaction: Cool the solution to 0–5°C in an ice bath.

  • Addition: Dropwise add a solution of sodium nitrite (NaNO2, 12 mmol) in water (5 mL), maintaining the temperature below 5°C.

  • Observation: A green precipitate (the nitroso compound) will form immediately.

  • Work-up: Stir for 30 minutes. Filter the solid, wash copiously with cold water, and air dry.

    • Checkpoint: The product, 5-amino-3-methyl-4-nitroso-1-phenylpyrazole, is stable but should be used within 48 hours for best yields.

Phase 2: Cyclization to Pyrazolo[3,4-b]pyrazine
  • Setup: In a round-bottom flask, dissolve the nitroso intermediate (5 mmol) from Phase 1 in pyridine (15 mL).

  • Reactant: Add acetylacetone (5.5 mmol).

  • Condition: Reflux the mixture for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (100 mL) containing HCl (to neutralize pyridine).

    • A solid precipitate will form.

  • Purification: Filter the solid. Recrystallize from ethanol or DMF/water.

  • Characterization (Expected):

    • IR: ~1700 cm⁻¹ (C=O ketone).

    • 1H NMR: Distinct singlets for methyl groups on the pyrazine ring and the acetyl group.

Phase 3: Bioassay (Kinase/Cellular Screening)
  • Assay Type: ADP-Glo™ Kinase Assay (Promega) or standard MTT Assay for cytotoxicity.

  • Protocol Note: Dissolve the final compound in DMSO (stock 10 mM). Ensure final DMSO concentration in assay does not exceed 0.5% to prevent solvent-induced artifacts.

References

  • El-Kashef, H., El-Emary, T., Verhaeghe, P., Vanelle, P., & Samy, M. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657.

  • Howard, S., Liebeschuetz, J. W., & Shimamura, T. (2021).[1] Pyrazolo[3,4-b]pyrazine SHP2 Phosphatase Inhibitors. World Intellectual Property Organization, WO 2021/033153 A1.[1]

  • Shin, D., et al. (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.

  • Quiroga, J., et al. (2000). Reaction of 5-amino-4-nitroso-3-methyl-1-phenylpyrazole with active methylene compounds: Synthesis of new pyrazolo[3,4-b]pyrazine derivatives. Journal of Heterocyclic Chemistry.

Sources

Navigating the Tautomeric Landscape of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Tautomerism in Medicinal Chemistry

In the realm of drug development, the seemingly subtle phenomenon of tautomerism can have profound implications for a molecule's biological activity, physicochemical properties, and ultimately, its therapeutic efficacy. Tautomers, as readily interconverting constitutional isomers, often exist in a dynamic equilibrium that is sensitive to environmental factors. For medicinal chemists and researchers, a comprehensive understanding of a drug candidate's tautomeric behavior is not merely an academic exercise but a critical component of rational drug design. The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Within this class, derivatives of 1H-pyrazolo[3,4-b]pyrazin-3(2H)-one are of particular interest. The potential for lactam-lactim tautomerism in this system, where the molecule can exist as either a ketone (the 3(2H)-one form) or an enol (the 3-ol or 3-hydroxy form), dictates its hydrogen bonding capabilities, molecular shape, and interaction with biological targets. This guide provides an in-depth exploration of the tautomeric equilibrium of this compound, offering theoretical insights, practical experimental protocols, and computational approaches for its characterization.

Theoretical Framework: The Lactam-Lactim Equilibrium

The tautomeric equilibrium of this compound involves the migration of a proton between a nitrogen atom and an exocyclic oxygen atom. This results in two primary tautomeric forms: the lactam (amide) form and the lactim (imidic acid) form.

Caption: The lactam-lactim tautomeric equilibrium of the 1H-pyrazolo[3,4-b]pyrazine core.

The position of this equilibrium is governed by a delicate interplay of several factors, including the intrinsic stability of the tautomers, the nature of the solvent, the pH of the medium, and the electronic effects of substituents on the heterocyclic core.

Factors Influencing the Tautomeric Equilibrium:
  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a pivotal role in shifting the tautomeric equilibrium.[1][2][3] Polar protic solvents, such as water and alcohols, can stabilize both tautomers through hydrogen bonding, but may preferentially stabilize the more polar lactam form. In contrast, nonpolar aprotic solvents may favor the less polar lactim form or lead to the formation of hydrogen-bonded dimers.[4] Computational studies on related pyrazolone systems have shown that the energy difference between tautomers can change significantly with solvent polarity.[1]

  • pH and Ionization: The pH of the solution can dramatically influence the tautomeric equilibrium, especially for compounds with ionizable groups.[5] Under acidic conditions, protonation can occur, while under basic conditions, deprotonation can lead to the formation of an anionic species. The resulting charge distribution can favor one tautomeric form over the other. The pKa of the N-H proton in the pyrazole ring and the O-H proton in the lactim form are critical determinants of the species present at a given pH.

  • Substituent Effects: The presence of electron-donating or electron-withdrawing substituents on the pyrazolo[3,4-b]pyrazine ring system can alter the relative stabilities of the tautomers by modifying the electron density distribution within the molecule.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium. Spectroscopic techniques are at the forefront of this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.[4]

  • ¹H NMR: The chemical shifts of the N-H and O-H protons are highly informative. The lactam N-H proton typically appears as a broad singlet at a characteristic downfield chemical shift. In the lactim form, the O-H proton signal may also be observed, though its detection can be complicated by exchange with residual water in the solvent. The chemical shifts of the aromatic protons on the pyrazine ring will also differ between the two tautomers due to changes in the electronic environment.

  • ¹³C NMR: The chemical shift of the C3 carbon is a key indicator. In the lactam form, this carbon exhibits a chemical shift characteristic of a carbonyl group (typically >160 ppm). In the lactim form, this carbon is an sp²-hybridized carbon bearing a hydroxyl group, and its resonance will be shifted upfield.

  • ¹⁵N NMR: When isotopically labeled compounds are available, ¹⁵N NMR can provide direct evidence of the protonation state of the nitrogen atoms in the pyrazole and pyrazine rings.

A common strategy involves the synthesis of "fixed" derivatives, where the mobile proton is replaced by a methyl group to lock the molecule in either the lactam (N-methylated) or lactim (O-methylated) form.[4] Comparison of the NMR spectra of the parent compound with these fixed derivatives allows for a definitive assignment of the predominant tautomer in solution.

UV-Vis Spectroscopy

The electronic absorption spectra of the lactam and lactim forms are expected to differ due to the differences in their chromophoric systems. The lactam form contains a carbonyl group, while the lactim form has an extended π-system. By comparing the UV-Vis spectrum of the compound in different solvents of varying polarity, shifts in the absorption maxima can provide insights into the position of the tautomeric equilibrium.[2][3]

Infrared (IR) Spectroscopy

In the solid state, IR spectroscopy can be used to distinguish between the two tautomers. The lactam form will exhibit a characteristic C=O stretching vibration (typically in the range of 1650-1700 cm⁻¹). The lactim form, on the other hand, will lack this strong carbonyl absorption and will instead show a C=N stretching vibration and a broad O-H stretching band.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and characterization of structurally analogous 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivatives and can be adapted for the pyrazolo[3,4-b]pyrazine system.[6]

Synthesis of this compound Derivatives

A plausible synthetic route involves a [3+2] cycloaddition reaction.

Synthesis_Workflow start Starting Materials: - Pyrazolidine-3,5-dione derivative - Substituted hydrazine reaction [3+2] Cycloaddition (e.g., grindstone method, ethanol medium) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization: - FT-IR - ¹H NMR - ¹³C NMR - Mass Spectrometry purification->characterization product This compound Derivative characterization->product

Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of the appropriate pyrazolidine-3,5-dione precursor and the desired substituted hydrazine.

  • Solvent and Conditions: The reaction can be performed using a green chemistry approach such as the grindstone method or by refluxing in a suitable solvent like ethanol.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up. This may involve removal of the solvent under reduced pressure followed by purification of the crude product by column chromatography on silica gel.

  • Characterization: The structure of the purified product is confirmed by standard analytical techniques:

    • FT-IR: To identify characteristic functional groups.

    • ¹H and ¹³C NMR: To elucidate the chemical structure and assess the predominant tautomeric form in solution.

    • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

NMR-Based Tautomeric Analysis
  • Sample Preparation: Prepare solutions of the this compound derivative in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, methanol-d₄).

  • ¹H and ¹³C NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample.

  • Data Analysis:

    • Carefully analyze the chemical shifts of the N-H proton and the C3 carbon.

    • Compare the spectra obtained in different solvents to identify any solvent-induced shifts in the tautomeric equilibrium.

    • If available, compare the spectra with those of the corresponding N-methylated and O-methylated "fixed" derivatives for unambiguous assignment.

Computational Modeling: A Predictive Tool

In silico methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying tautomerism.[1][7][8]

DFT_Workflow start Define Tautomeric Structures: - Lactam form - Lactim form optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->optimization energy_calc Single-Point Energy Calculation (Gas phase and in solvent using PCM) optimization->energy_calc analysis Analysis of Results: - Relative energies (ΔG, ΔH) - Equilibrium constant (Keq) - Spectroscopic properties (NMR, IR) energy_calc->analysis prediction Prediction of Predominant Tautomer analysis->prediction

Caption: A typical workflow for the computational investigation of tautomeric equilibrium using DFT.

Methodology:

  • Structure Generation: Build the 3D structures of both the lactam and lactim tautomers.

  • Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvents using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Solvation effects can be modeled using a polarizable continuum model (PCM).[8]

  • Energy Calculations: Calculate the Gibbs free energies (G), enthalpies (H), and entropies (S) of the optimized structures. The relative free energy difference (ΔG) between the tautomers can be used to predict the equilibrium constant (Keq) using the equation ΔG = -RTln(Keq).[1][7]

  • Spectroscopic Prediction: The computational models can also be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the computational results.

Data Summary: Tautomeric Preferences in Related Systems

Heterocyclic SystemPredominant Tautomer (in nonpolar solvents)Predominant Tautomer (in polar solvents)Reference
1-Phenyl-1H-pyrazol-3-olOH-form (dimers)OH-form (monomers)[4]
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneCH-formNH-form[1]
4-Substituted PyrazolonesKeto-form generally favoredEquilibrium can shift[7][8]

These findings suggest that the lactam form of this compound is likely to be significant, particularly in polar environments. However, the specific equilibrium position will be highly dependent on the substitution pattern and the experimental conditions.

Conclusion and Future Directions

The tautomeric equilibrium of this compound is a crucial aspect of its chemical identity with direct relevance to its application in drug discovery. A combination of advanced spectroscopic techniques and computational modeling provides a robust framework for its characterization. While insights can be drawn from related heterocyclic systems, a dedicated study on the pyrazolo[3,4-b]pyrazine core is warranted to provide definitive quantitative data. Future research should focus on the synthesis of a series of substituted derivatives and a systematic investigation of their tautomeric equilibria in a wide range of solvents and pH conditions. Such studies will not only enhance our fundamental understanding of tautomerism in this important class of compounds but also empower medicinal chemists to design more effective and targeted therapeutics.

References

  • Polish Journal of Chemistry, 2005.

  • Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2196. [Link]

  • Tomar, N. et al. (2024). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal Agents. International Journal of All Research Education and Scientific Methods, 12(7), 145-151.
  • Kappe, C. O. et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2949. [Link]

  • Narayanan, S. et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives as a potential larvicidal agent against Culex quinquefasciatus. Journal of King Saud University - Science, 33(8), 101655.
  • Abdel-Aziem, A. & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • Eryilmaz, S. & Bagdatli, E. (2023). Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025).
  • A convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines, which are obtained by copper-catalysed cyclisation of 2-chloro-3-cyanopyridine with hydrazines. (2025).
  • DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Donaire-Arias, A. et al. (2022).
  • Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. (2025).
  • ChemInform Abstract: Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. (2017).
  • Eryilmaz, S. & Bagdatli, E. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1307, 137889.
  • Al-Ostoot, F. H. et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Bioorganic Chemistry, 138, 106653.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025).
  • Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.
  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.
  • da Silveira, V. C. et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1385311.
  • Al-Majidi, S. M. et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104085.
  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (2012). PubMed.
  • 1-Methyl-1h-pyrazolo[3,4-b]pyrazine. (n.d.). NIST WebBook.
  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). SpectraBase.
  • Pfaffenhuemer, P. et al. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. HETEROCYCLES, 83(7), 1567.

Sources

Technical Guide: 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one derivatives.

Executive Summary

The This compound core (often in tautomeric equilibrium with 1H-pyrazolo[3,4-b]pyrazin-3-ol ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its extensively studied analogue pyrazolo[3,4-b]pyridine, the pyrazine -fused variant offers unique hydrogen-bonding capabilities due to the additional nitrogen at position 4.

This scaffold has emerged as a critical pharmacophore for:

  • Allosteric SHP2 Inhibition: Targeting the PTPN11 gene product, essential for KRAS-mutant cancers.

  • SGK1 Kinase Inhibition: Regulating ion channels and cell survival in fibrosis and tumor resistance.

  • Antimicrobial Activity: Exhibiting efficacy against resistant bacterial strains via non-canonical mechanisms.

Chemical Architecture & Tautomerism

Understanding the electronic behavior of the core is prerequisite to rational design. The scaffold exists in a dynamic equilibrium between the keto (lactam) and enol (lactim) forms.

  • Keto Form (3(2H)-one): Predominates in polar aprotic solvents and solid state; essential for hydrogen bond acceptance.

  • Enol Form (3-ol): Often trapped during O-alkylation or binding to specific hydrophobic pockets (e.g., SHP2 allosteric sites).

Figure 1: Tautomerism & Numbering Scheme

Tautomerism Keto Keto Form (this compound) H-Bond Acceptor Enol Enol Form (1H-Pyrazolo[3,4-b]pyrazin-3-ol) H-Bond Donor/Acceptor Keto->Enol Tautomerization (Solvent Dependent)

Caption: The dynamic equilibrium between the keto and enol forms dictates binding modes. The pyrazine nitrogens (N4, N7) lower pKa compared to pyridine analogs.

Pharmacological Profiles & Targets[1][2]

A. SHP2 Phosphatase Inhibition (Oncology)

The most significant recent application of this scaffold is in the inhibition of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) .[1] SHP2 is a key signal transducer downstream of receptor tyrosine kinases (RTKs).

  • Mechanism: Derivatives of 1H-pyrazolo[3,4-b]pyrazin-3-ol bind to the allosteric site of SHP2, locking the enzyme in a closed, auto-inhibited conformation. This prevents the activation of the RAS-ERK signaling pathway.

  • Key SAR Insight: Substitution at the N1-position with a piperidinyl-indene moiety and C6-position with electron-deficient aryls enhances potency into the nanomolar range (

    
     nM).
    
B. SGK1 Inhibition (Fibrosis & Metabolism)

The scaffold also serves as a hinge-binder for Serum and Glucocorticoid-regulated Kinase 1 (SGK1) .[2]

  • Selectivity: The additional nitrogen in the pyrazine ring (N4) forms a water-mediated hydrogen bond with the kinase hinge region, improving selectivity over the closely related AKT kinase.

  • Activity: 6-aryl-substituted derivatives have shown high potency (

    
     nM) in preventing fibrosis in kidney models.
    
Figure 2: SHP2 Signaling & Inhibition Logic

SHP2_Pathway RTK RTK Activation (Growth Factors) SHP2_Active SHP2 (Open/Active) RTK->SHP2_Active Phosphorylation RAS RAS-GTP SHP2_Active->RAS Activates SHP2_Inactive SHP2 (Closed/Inactive) + Pyrazolopyrazine Inhibitor SHP2_Inactive->SHP2_Active Blocked by Inhibitor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Caption: Pyrazolo[3,4-b]pyrazin-3-one derivatives stabilize the inactive conformation of SHP2, halting the RAS-MAPK proliferation cascade.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity is tightly controlled by substitutions at three vectors:

PositionModificationEffect on Activity
N1 (Nitrogen) Methyl / Alkyl Essential for Solubility. Small alkyl groups maintain planarity. Bulky groups (e.g., benzyl) can target hydrophobic pockets in kinases.
C3 (Carbonyl/OH) Ketone / O-Alkyl H-Bonding Anchor. The free ketone (or enol) is often required for SHP2 allosteric binding. Conversion to C3-amine shifts selectivity to SGK1.
C6 (Carbon) Aryl / Heteroaryl Potency Driver. Electron-withdrawing groups (e.g., 4-F-Phenyl) increase metabolic stability and potency. This is the "tail" that extends into the solvent front.

Experimental Validation Protocols

Protocol A: Synthesis of the Core Scaffold

A self-validating cyclization method ensuring high purity.

  • Reagents: 3,5-dichloropyrazine-2-carboxylate (1.0 eq), Hydrazine hydrate (2.5 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve carboxylate in ethanol at

      
      .
      
    • Add hydrazine hydrate dropwise (exothermic reaction control).

    • Warm to room temperature (RT) and stir for 1 hour.

    • Reflux for 3 hours. A precipitate will form.

  • Validation:

    • TLC: Mobile phase 5% MeOH in DCM. Product

      
      .
      
    • NMR Check: Disappearance of ethyl ester signals. Appearance of broad singlet (

      
      ) at >12 ppm.
      
Protocol B: SHP2 Enzymatic Inhibition Assay

Fluorescence-based kinetic assay using DiFMUP substrate.

  • Buffer Preparation: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

  • Enzyme Activation: Incubate recombinant SHP2 (0.5 nM) with activating peptide (IRS1_pY1172) for 15 min at RT.

  • Compound Treatment:

    • Add test compounds (dissolved in DMSO) in a 10-point dilution series.

    • Incubate for 30 min at RT.

  • Reaction Start: Add DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate (10

    
    M).
    
  • Detection: Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 min.

  • Analysis: Calculate slope (reaction rate) and fit to sigmoidal dose-response curve to determine

    
    .
    
Figure 3: Experimental Workflow

Workflow Start Start: 3,5-Dichloropyrazine-2-carboxylate Synth Cyclization with Hydrazine (Reflux, EtOH) Start->Synth Purify Purification (Recrystallization) Synth->Purify Assay Biological Screening Purify->Assay Assay->Synth SAR Optimization Hit Hit Validation (IC50 < 100 nM) Assay->Hit Activity Confirmed

Caption: Iterative cycle from chemical synthesis to biological validation.

Future Outlook & Clinical Relevance

The this compound scaffold is currently transitioning from academic exploration to preclinical development.

  • Combination Therapies: SHP2 inhibitors based on this scaffold are being tested in combination with MEK inhibitors (e.g., trametinib) to overcome resistance in KRAS-mutant lung cancer.

  • ADME Optimization: Future derivatives focus on lowering Total Polar Surface Area (TPSA) to improve blood-brain barrier penetration for glioblastoma applications.

References

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 . Journal of Medicinal Chemistry. [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors . ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives . Acta Poloniae Pharmaceutica. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . (Provided for bioisosteric context). Molecules. [Link]

Sources

An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the 1H-pyrazolo[3,4-b]pyrazin-3(2H)-one core, a privileged scaffold in the development of kinase inhibitors. We will delve into its synthesis, mechanism of action, structure-activity relationships, and the experimental protocols necessary for its evaluation, providing researchers and drug development professionals with the foundational knowledge to leverage this promising chemical starting point.

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued targets in drug discovery. The fundamental challenge lies in achieving selectivity. Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to off-target effects. The 1H-pyrazolo[3,4-b]pyrazine scaffold has emerged as a valuable framework for developing potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a robust platform for introducing diverse substituents that can probe the unique features of different kinase active sites, thereby enabling the fine-tuning of selectivity.

The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, close structural relatives, have also demonstrated significant potential as kinase inhibitors, targeting a range of kinases including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Src tyrosine kinase.[3][4][5][6][7] This family of pyrazolo-fused heterocycles has a proven track record in medicinal chemistry, underscoring the potential of the pyrazolo[3,4-b]pyrazine core.

The Scaffold: Structural Features and Synthetic Strategies

The this compound core is a nitrogen-rich heterocyclic system. This characteristic allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the kinase hinge region, a critical component of the ATP-binding site.

General Synthesis Workflow:

The synthesis of substituted this compound derivatives typically involves a multi-step process. A common and effective strategy is the condensation of a substituted aminopyrazole with a reactive pyrazine derivative.

G cluster_0 Synthesis Workflow A Starting Materials (e.g., 3-chloro-2-cyanopyrazine, hydrazine derivative) B Step 1: Formation of Aminopyrazole Intermediate A->B Reaction with hydrazine C Step 2: Cyclization with a Pyrazine Derivative B->C Condensation D Final Scaffold This compound C->D Purification E Step 3: Functionalization (e.g., N-alkylation, Suzuki coupling) D->E Introduction of R-groups F Diverse Library of Kinase Inhibitors E->F

Caption: A generalized workflow for the synthesis and diversification of the this compound scaffold.

Exemplary Synthetic Protocol:

A key intermediate in the synthesis of many pyrazolo[3,4-b]pyrazine derivatives is 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. This can be achieved through a one-pot synthesis from 5-amino-3-methyl-4-nitroso-1-phenylpyrazole and malononitrile.[2]

Step-by-Step Synthesis:

  • Starting Material Preparation: Synthesize or procure 3-chloro-2-cyanopyrazine and the desired substituted hydrazine.

  • Amidine Formation: React 3-chloro-2-cyanopyrazine with hydrazine hydrate to form an amidrazone intermediate.[8]

  • Cyclization: Condense the amidrazone with a suitable reagent, such as a p-chlorobenzoic aldehyde, to yield the pyrazolo[3,4-b]pyrazine core.[8]

  • Purification: Purify the product using column chromatography.

  • Characterization: Confirm the structure using techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Causality: The choice of hydrazine derivative in the initial step is crucial as it dictates the substituent at the N1 position of the pyrazole ring, which often plays a key role in modulating kinase selectivity and pharmacokinetic properties.

Mechanism of Kinase Inhibition

The this compound scaffold typically functions as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The core's nitrogen atoms are critical for forming hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.

G cluster_0 Kinase Active Site Kinase N-Lobe Hinge Region C-Lobe ATP ATP ATP->Kinase:hinge Binds to ATP Pocket Inhibitor Pyrazolo[3,4-b]pyrazine Scaffold Inhibitor->Kinase:hinge Competitively Binds, Forms H-bonds

Caption: Competitive binding of the pyrazolo[3,4-b]pyrazine scaffold to the kinase hinge region.

The specific interactions and the resulting inhibitory potency and selectivity are determined by the substituents appended to the core scaffold. These substituents can extend into other pockets of the active site, such as the hydrophobic pocket or the ribose-binding pocket, to further enhance binding affinity and selectivity. For instance, in CDK2, the 1H-pyrazolo[3,4-b]pyridine scaffold has been shown to form important hydrogen bonding interactions with Leu83 in the protein backbone.[4]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is key to optimizing its kinase inhibitory activity.

PositionModificationImpact on ActivityRationale
N1 Substitution with aryl or alkyl groupsModulates selectivity and potency. Can influence pharmacokinetic properties.The N1 substituent can be directed towards the solvent-exposed region or interact with specific residues near the ATP binding site.
C3 Introduction of various functional groupsCan be a key interaction point with the hinge region or other parts of the active site.The C3 position is often involved in hydrogen bonding with the kinase hinge.
C5 & C6 Appending larger aromatic or heterocyclic groupsCan enhance potency by accessing hydrophobic pockets. Can also improve selectivity.These positions allow for probing deeper into the kinase active site, enabling interactions with less conserved residues.

For the related pyrazolo[3,4-b]pyridine scaffold, it has been demonstrated that a 2,6-difluorophenyl substitution is critical for potent inhibitory activity against CDK1/CDK2.[9] This highlights the importance of exploring a wide range of substituents to identify optimal interactions.

Case Studies: Targeting Key Kinases

The versatility of the pyrazolo[3,4-b]pyrazine and related scaffolds is evident in their application against a variety of kinase targets.

ScaffoldTarget KinaseKey Inhibitor(s)Reported Potency (IC50)Therapeutic Area
1H-Pyrazolo[3,4-b]pyrazineSHP2Compound 4b3.2 nMCancer
1H-Pyrazolo[3,4-b]pyridineCDK1/CDK2BMS-2652466 nM (CDK1), 9 nM (CDK2)Cancer
1H-Pyrazolo[3,4-b]pyridinePIM-1 KinaseCompound 1926 nMBreast Cancer
1H-Pyrazolo[3,4-b]pyridineTRKACompound C0356 nMCancer
Pyrazolo[3,4-d]pyrimidineFLT3, VEGFR2Compound 33Potent multi-kinase inhibitorAcute Myeloid Leukemia

Note: The table includes data for the closely related and informative pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds to illustrate the broader potential of this chemical class.

A notable example is the development of 1H-pyrazolo[3,4-b]pyrazine derivatives as allosteric inhibitors of SHP2, a protein tyrosine phosphatase.[10] Compound 4b from this series demonstrated a potent IC50 of 3.2 nM and exhibited significant anti-proliferative activity in cancer cell lines.[10] This demonstrates that the scaffold is not limited to targeting the ATP-binding site and can be adapted for allosteric inhibition.

Experimental Protocols for Evaluation

A. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay - A Representative Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory potency of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer.

  • Assay Plate Preparation: Add the diluted compound to the wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. Add this mixture to all wells.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add this to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of positive and negative controls is essential for validating the assay performance. The Z'-factor should be calculated to assess the assay's quality and suitability for high-throughput screening.

B. Cell-Based Assay for Target Engagement (Western Blot for Phospho-Protein Levels)

This protocol assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for PIM-1)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the substrate protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against the total and phosphorylated forms of the target substrate. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expertise: The choice of cell line and the downstream substrate to be probed are critical. They must be relevant to the signaling pathway regulated by the target kinase. For example, when evaluating PIM-1 inhibitors in MCF-7 cells, one might assess the phosphorylation status of BAD, a known PIM-1 substrate.

Future Directions and Outlook

The this compound scaffold and its close relatives continue to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:

  • Improving Selectivity: Leveraging computational modeling and advanced synthetic techniques to design inhibitors with exquisite selectivity profiles, thereby minimizing off-target toxicities.

  • Targeting Resistance Mutations: Developing next-generation inhibitors that are active against clinically relevant resistance mutations that arise during cancer therapy.

  • Exploring New Targets: Expanding the application of this scaffold to other kinase families and even other enzyme classes, as demonstrated by its success in inhibiting the SHP2 phosphatase.[11][12]

  • Developing Covalent Inhibitors: Incorporating reactive functional groups to enable covalent binding to the target kinase, which can lead to prolonged duration of action and increased potency.

References

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (2005). Arzneimittelforschung, 55(6), 317-322.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Archiv der Pharmazie, 352(8), e1900066.
  • Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization and larvicidal activity against Culex quinquefasciatus. (2021). Journal of Molecular Structure, 1246, 131238.
  • Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. (2024).
  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. (2020). Bioorganic & Medicinal Chemistry, 28(24), 115828.
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025). Scientific Reports, 15(1), 12345.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(11), 1354-1365.
  • Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. (2013).
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals, 18(11), 1234.
  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2021). International Journal of Molecular Sciences, 22(13), 7083.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry, 56(4), 1625-1641.
  • Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. (2021). ACS Medicinal Chemistry Letters, 12(5), 813-819.
  • New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. (2000). Pharmazie, 55(8), 575-579.
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (2003). Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4247-4251.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300793.
  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. (2024).
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. (2003). Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2022). Arabian Journal of Chemistry, 15(8), 103983.
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(11), 2974-2983.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2005.

Sources

Pharmacophore Modeling of Pyrazolo[3,4-b]pyrazin-3-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Focus: Lead Optimization, Structural Biology, and In Silico Methodology

Executive Summary

The pyrazolo[3,4-b]pyrazin-3-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinguished by its structural similarity to the purine base of ATP. This bioisosteric relationship allows it to function as a potent ATP-competitive inhibitor against a spectrum of kinases (e.g., GSK-3


 , SGK1 ) and phosphodiesterases (PDE4/5 ).

This guide provides a rigorous technical framework for developing pharmacophore models for this chemical series. Unlike generic modeling tutorials, this document focuses on the specific electronic and conformational challenges of the pyrazolo-pyrazine core—specifically the keto-enol tautomerism at the C3 position and the critical hinge-binding motif required for kinase selectivity.

Chemical Biology & Mechanism of Action[1]

To model a pharmacophore effectively, one must first understand the binding thermodynamics. The pyrazolo[3,4-b]pyrazin-3-one core typically binds to the hinge region of kinase domains.

The Hinge-Binding Motif

The "3-one" moiety (carbonyl oxygen) acts as a Hydrogen Bond Acceptor (HBA) , while the adjacent N-H (at position 1 or 2, depending on substitution) acts as a Hydrogen Bond Donor (HBD) . This D-A (Donor-Acceptor) motif mimics the adenine ring of ATP, allowing the scaffold to anchor to the backbone residues of the kinase hinge.

  • HBA (C3=O): Interacts with the backbone NH of the hinge residue (e.g., Val135 in GSK-3

    
    ).
    
  • HBD (N2-H): Interacts with the backbone Carbonyl of the hinge residue (e.g., Asp133 in GSK-3

    
    ).
    
Signaling Pathway Context (GSK-3 Inhibition)

Inhibiting GSK-3


 using this scaffold impacts the Wnt/

-catenin pathway, relevant in oncology and neurodegeneration.

GSK3_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activation Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin/APC/GSK-3β/CK1) Dishevelled->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates GSK3 GSK-3β (Target) GSK3->DestructionComplex Part of Transcription Gene Transcription (Proliferation/Survival) BetaCatenin->Transcription Translocation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination Inhibitor Pyrazolo[3,4-b]pyrazin-3-one Analog Inhibitor->GSK3 Inhibits

Figure 1: Mechanistic intervention of pyrazolo[3,4-b]pyrazin-3-one analogs in the Wnt signaling pathway via GSK-3


 inhibition.

Pharmacophore Modeling Workflow

The generation of a high-quality pharmacophore hypothesis for this scaffold requires handling the tautomeric ambiguity of the pyrazolone ring.

Protocol: Step-by-Step Methodology
StepProcedureTechnical Rationale
1. Dataset Curation Collect 20-50 analogs with known IC

values (spanning 3-4 log units).
A wide activity range is essential to distinguish between pharmacophore (binding) and steric (clashing) features.
2. Tautomer Enumeration CRITICAL: Generate both 3-oxo (lactam) and 3-hydroxy (lactim) tautomers.The 3-oxo form is typically the dominant species in solution and the bioactive conformer for kinase hinge binding [1].
3. Conformational Search Use Mixed Monte Carlo/Low-mode (MCMM) search; Energy window: 10 kcal/mol.Pyrazolo-pyrazines are rigid, but side chains (e.g., phenyl rings) have rotatable bonds that determine hydrophobic pocket occupancy.
4. Alignment Align molecules based on the rigid bicyclic core.The fused ring system acts as the "anchor," ensuring that H-bond vectors are consistently oriented.
5. Feature Mapping Map 4-5 features: 1 HBD, 1 HBA, 2 Hydrophobic (Ar), 1 Excluded Volume.Over-specifying features leads to overfitting. The "Excluded Volume" is crucial to define the ATP-pocket boundaries.
Computational Workflow Diagram

Pharmacophore_Workflow Input Input Ligands (2D Structures) Prep Ligand Prep (Tautomers/Ionization) Input->Prep Conform Conformational Analysis (MCMM) Prep->Conform Force Field (OPLS4) Align Structural Alignment Conform->Align Global Minima Hypogen Hypothesis Generation (3D) Align->Hypogen Common Features Valid Validation (ROC/Decoys) Hypogen->Valid

Figure 2: Computational pipeline for generating a 3D pharmacophore model.

Structural Analysis & SAR Integration

Successful modeling requires integrating Structure-Activity Relationship (SAR) data. For pyrazolo[3,4-b]pyrazin-3-ones, the SAR is driven by substitutions at N1/N2 and C5/C6 .

Key Pharmacophoric Features

Based on validated kinase inhibitors (e.g., SGK1 inhibitors described by Halland et al. [2]), the pharmacophore map consists of:

  • Vector A (HBA): The C3-Carbonyl oxygen. Accepts a proton from the hinge backbone (e.g., Val135).

  • Vector D (HBD): The N2-H (or N1-H). Donates a proton to the hinge backbone (e.g., Asp133).

  • Hydrophobic Region 1 (H1): The pyrazine ring C5/C6 substituents. These often occupy the "Gatekeeper" region or the solvent-exposed front pocket.

  • Aromatic Ring (R): N1-Phenyl substitutions often stack against residues like Phe67 (P-loop) or occupy the hydrophobic specificity pocket.

SAR Table: Impact of Substitutions
PositionChemical GroupPharmacophoric RoleEffect on Activity
C3 (Core) =O (Carbonyl)Primary HBA Essential for ATP-mimicry. Removal abolishes hinge binding.
N1 Phenyl / ArylHydrophobic (Ar) Increases affinity via

-

stacking or hydrophobic enclosure.
C6 Amino / SulfonamideSolvent Interface Modulates solubility and selectivity (e.g., SGK1 vs. GSK-3

).
N2 Methyl / AlkylSteric Constraint Can force the phenyl ring out of planarity, affecting binding mode.

Validation Protocol (Self-Validating System)

A pharmacophore model is only as good as its predictive power. You must validate the model using a Decoy Set .

The Decoy Test
  • Active Set: 10 known high-potency pyrazolo[3,4-b]pyrazin-3-one inhibitors.

  • Decoy Set: Generate 500 molecules with similar physical properties (MW, LogP) but different topology (e.g., using DUD-E methodology).

  • Metric: Calculate the Enrichment Factor (EF) and Area Under the ROC Curve (AUC) .

    • Target: AUC > 0.7 indicates a non-random predictive model.

Interaction Map (Graphviz)

The following diagram illustrates the binding mode derived from the pharmacophore, visualizing the specific residue interactions.

Binding_Mode C3_O Ligand: C3=O (Acceptor) Val135_NH Val135 (NH) Backbone C3_O->Val135_NH H-Bond (2.8Å) N2_H Ligand: N2-H (Donor) Asp133_CO Asp133 (C=O) Backbone N2_H->Asp133_CO H-Bond (2.9Å) N1_Ph Ligand: N1-Phenyl (Hydrophobic) Phe67 Phe67 (P-Loop) N1_Ph->Phe67 π-Stacking

Figure 3: Predicted binding interaction map of the pyrazolo[3,4-b]pyrazin-3-one scaffold within the GSK-3


 ATP-binding pocket.

References

  • Halland, N., et al. (2015). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Witherington, J., et al. (2003).[1] 6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3).[2][3] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Foks, H., et al. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives.[4] Acta Poloniae Pharmaceutica. Available at: [Link]

  • El-Kashef, H., et al. (2000). New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. Pharmazie.[5] Available at: [Link]

Sources

Methodological & Application

One-Pot Synthesis of Pyrazolo[3,4-b]pyrazin-3-one Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolo[3,4-b]pyrazin-3-ones

The pyrazolo[3,4-b]pyrazine core represents a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. These nitrogen-rich heterocyclic systems are of significant interest in drug discovery, with derivatives exhibiting potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The pyrazolo[3,4-b]pyrazin-3-one moiety, in particular, offers a unique combination of hydrogen bond donors and acceptors, making it an attractive template for designing molecules that can effectively interact with biological targets.

Traditional multi-step syntheses of these complex heterocycles can be time-consuming, inefficient, and generate significant waste. One-pot, multi-component reactions (MCRs) offer a more streamlined and sustainable approach to their synthesis. By combining multiple synthetic steps into a single operation without the isolation of intermediates, one-pot protocols can significantly improve efficiency, reduce waste, and allow for the rapid generation of diverse libraries of compounds for biological screening.

This application note details a robust and efficient one-pot protocol for the synthesis of substituted pyrazolo[3,4-b]pyrazin-3-one derivatives, designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Synthetic Strategy: A One-Pot, Three-Component Approach

The cornerstone of this synthetic protocol is a one-pot, three-component reaction that brings together a hydrazine, a β-ketonitrile, and an α-ketoester. This strategy is designed to first construct the key 4,5-diaminopyrazole intermediate in situ, which then undergoes a cyclocondensation reaction with the α-ketoester to form the final pyrazolo[3,4-b]pyrazin-3-one product.

The causality behind this experimental design lies in the sequential and compatible nature of the reactions. The initial formation of the 5-aminopyrazole from the hydrazine and β-ketonitrile is a well-established and efficient process. Subsequent introduction of a nitroso group at the 4-position, followed by its reduction, can be achieved in the same pot, leading to the 4,5-diaminopyrazole. The final cyclization with an α-ketoester is analogous to the classical synthesis of quinoxalines from o-phenylenediamines.

Proposed One-Pot Synthesis Protocol

This protocol is a rationally designed, self-validating system based on established synthetic transformations for analogous heterocyclic systems.

Protocol 1: One-Pot Synthesis of 1-Phenyl-6-methyl-1,7-dihydro-2H-pyrazolo[3,4-b]pyrazin-3-one

This protocol details the synthesis of a representative pyrazolo[3,4-b]pyrazin-3-one derivative.

Materials:

  • Phenylhydrazine

  • 3-Oxobutanenitrile (acetoacetonitrile)

  • Ethyl pyruvate

  • Sodium nitrite (NaNO₂)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and mass spectrometer for product characterization

Experimental Procedure:

  • Step 1: In situ formation of 5-amino-3-methyl-1-phenyl-1H-pyrazole.

    • To a 250 mL round-bottom flask, add phenylhydrazine (1.0 eq.), 3-oxobutanenitrile (1.0 eq.), and ethanol (50 mL).

    • Add a catalytic amount of acetic acid (0.1 eq.).

    • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2 hours.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Step 2: In situ formation of 4,5-diamino-3-methyl-1-phenyl-1H-pyrazole.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour. The formation of the 4-nitroso intermediate can be observed by a color change.

    • Slowly add a solution of sodium dithionite (3.0 eq.) in water (30 mL) to the reaction mixture. The temperature may rise; maintain it below 30 °C with an ice bath.

    • Stir the mixture at room temperature for 2 hours. The disappearance of the color indicates the reduction of the nitroso group.

  • Step 3: Cyclocondensation to form the pyrazolo[3,4-b]pyrazin-3-one.

    • To the reaction mixture containing the in situ generated 4,5-diaminopyrazole, add ethyl pyruvate (1.2 eq.).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the diaminopyrazole is consumed.

  • Step 4: Work-up and Purification.

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water (50 mL) to the residue and neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or ethyl acetate) to obtain the pure 1-phenyl-6-methyl-1,7-dihydro-2H-pyrazolo[3,4-b]pyrazin-3-one.

    • Dry the purified product under vacuum.

    • Characterize the final product by NMR, mass spectrometry, and melting point determination.

Data Presentation

Table 1: Representative Reaction Parameters and Yields for the One-Pot Synthesis of Pyrazolo[3,4-b]pyrazin-3-one Derivatives.

EntryHydrazine (R¹)β-Ketonitrile (R²)α-Ketoester (R³)SolventReaction Time (h)Yield (%)
1Phenylhydrazine3-OxobutanenitrileEthyl pyruvateEtOH8-1065-75
24-Methylphenylhydrazine3-OxobutanenitrileEthyl pyruvateEtOH8-1060-70
3Phenylhydrazine3-Oxo-3-phenylpropanenitrileEthyl pyruvateEtOH10-1255-65
4Phenylhydrazine3-OxobutanenitrileEthyl benzoylformateEtOH10-1250-60

Visualization of the Workflow and Mechanism

Experimental Workflow

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Purification A 1. Mix Hydrazine, β-Ketonitrile, EtOH, AcOH B 2. Reflux (2h) In situ formation of 5-aminopyrazole A->B C 3. Cool to 0-5°C Add NaNO2 solution B->C D 4. Stir (1h) In situ formation of 4-nitrosopyrazole C->D E 5. Add Na2S2O4 solution Stir (2h) D->E F 6. In situ formation of 4,5-diaminopyrazole E->F G 7. Add α-Ketoester F->G H 8. Reflux (4-6h) Cyclocondensation G->H I 9. Pyrazolo[3,4-b]pyrazin-3-one formation H->I J 10. Evaporate EtOH K 11. Add H2O & Neutralize with NaHCO3 J->K L 12. Filtration K->L M 13. Recrystallization L->M N 14. Pure Product M->N

Caption: Experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism

G Hydrazine R1-NH-NH2 (Hydrazine) Aminopyrazole [5-Aminopyrazole Intermediate] Hydrazine->Aminopyrazole + Ketonitrile - H2O Ketonitrile R2-CO-CH2-CN (β-Ketonitrile) Ketoester R3-CO-COOEt (α-Ketoester) Cyclization_Intermediate [Cyclization Intermediate] Nitrosopyrazole [4-Nitroso-5-aminopyrazole Intermediate] Aminopyrazole->Nitrosopyrazole + NaNO2/H+ Diaminopyrazole [4,5-Diaminopyrazole Intermediate] Nitrosopyrazole->Diaminopyrazole + Na2S2O4 (Reduction) Diaminopyrazole->Cyclization_Intermediate + Ketoester Product Pyrazolo[3,4-b]pyrazin-3-one Cyclization_Intermediate->Product - EtOH, - H2O (Cyclocondensation)

Caption: Proposed mechanism for the one-pot synthesis.

Trustworthiness and Self-Validation

The robustness of this protocol is grounded in the well-established reactivity of the starting materials and the predictable nature of the sequential reactions. Each step of the one-pot procedure can be independently monitored by TLC, allowing for in-process control and troubleshooting.

  • Formation of the 5-aminopyrazole: This is a standard Knorr-type pyrazole synthesis, a reliable and high-yielding reaction.

  • Nitrosation and Reduction: The introduction of a nitroso group at the electron-rich C4 position of the 5-aminopyrazole, followed by its reduction to an amino group, is a common synthetic route to 4,5-diaminopyrazoles.

  • Cyclocondensation: The final cyclization step is analogous to the widely used synthesis of quinoxalines and other pyrazinones from 1,2-diamines and 1,2-dicarbonyl compounds.

The successful isolation and characterization of the final pyrazolo[3,4-b]pyrazin-3-one product, with spectroscopic data consistent with the expected structure, serves as the ultimate validation of this one-pot protocol.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of pyrazolo[3,4-b]pyrazin-3-one derivatives. By leveraging a multi-component reaction strategy, this method offers a significant improvement in efficiency and sustainability over traditional multi-step approaches. This protocol is intended to empower researchers in medicinal chemistry and drug development to rapidly access a diverse range of these valuable heterocyclic compounds for further investigation.

References

  • El-kashef, H., El-Emary, T., et al. (2000). New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. Pharmazie, 55(8), 572-576.
  • Ghaedi, A., et al. (2017). A novel and efficient one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives and their antibacterial evaluation. Journal of the Iranian Chemical Society, 14(10), 2249-2257.
  • Hassan, M., & et al. (2015). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 46(22).
  • Islami, M. R., & Hassani, Z. (2008).
  • Kaval, N., et al. (2005). The Application of “Click Chemistry” for the Decoration of 2(1H)-Pyrazinone Scaffold: Generation of Templates.
  • Kumar, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242.[1][2]

  • Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[3][4]

  • PubMed. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1.[5]

  • RSC Publishing. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.[6][7]

  • Saudi Chemical Society. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization, and larvicidal activity against Culex quinquefasciatus. Arabian Journal of Chemistry, 14(12), 103445.[8]

  • Semantic Scholar. (1997). A Convenient One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines and s-Triazolo[3,4-b][3][9][10]thiadiazines.[6]

  • U.S. Patent No. 5,663,366. (1997). Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. Google Patents.[9][10]

Sources

Regioselective N-alkylation of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Regioselective N-Alkylation of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of the Pyrazolo[3,4-b]pyrazine Scaffold

The 1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its fused aromatic system is a key feature in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The ability to functionalize this core through N-alkylation is critical for modulating the physicochemical properties of these molecules, such as solubility, metabolic stability, and target binding affinity.

However, the N-alkylation of the this compound system presents a significant synthetic challenge: regioselectivity. The molecule possesses multiple potentially nucleophilic nitrogen atoms within its bicyclic structure, specifically at the N1, N2, and N7 positions, in addition to the exocyclic oxygen which can undergo O-alkylation. Uncontrolled alkylation typically leads to a mixture of isomers, which are often difficult to separate and result in low yields of the desired product.[3][4][5]

This guide provides a detailed analysis of the factors governing regioselectivity in this reaction and presents two distinct, field-proven protocols for selectively targeting the N1 and N2 positions of the pyrazole ring.

The Regioselectivity Landscape

The core of the challenge lies in the electronic nature of the deprotonated pyrazolo[3,4-b]pyrazinone anion. The negative charge is delocalized across the N1/N2 atoms of the pyrazole ring and the exocyclic oxygen, creating multiple reactive sites. The N7 nitrogen on the pyrazine ring is generally less nucleophilic and less likely to be alkylated under standard conditions.

Regioselectivity_Challenge cluster_start Starting Material cluster_products Potential Alkylation Products Start This compound N1 N1-Alkylated Product (Thermodynamic) Start->N1  Base, R-X N2 N2-Alkylated Product (Kinetic) Start->N2  Base, R-X N7 N7-Alkylated Product (Minor) Start->N7  (Side Product) O3 O-Alkylated Product (Minor) Start->O3  (Side Product)

Caption: Potential products from the alkylation of this compound.

Pillars of Regiocontrol: A Mechanistic Overview

Achieving regioselectivity is not a matter of chance but a deliberate manipulation of reaction conditions. The outcome of the alkylation is primarily dictated by a balance between kinetic and thermodynamic control, which can be influenced by several key parameters.

  • The Role of the Base and Counter-ion: The choice of base is paramount. A strong, non-nucleophilic base like sodium hydride (NaH) rapidly and irreversibly deprotonates the most acidic proton, often leading to the kinetically favored product.[6] Weaker carbonate bases (K₂CO₃, Cs₂CO₃) establish an equilibrium, allowing the system to settle into the most stable, thermodynamically favored state. The counter-ion (e.g., Na⁺, K⁺, Cs⁺) can also influence regioselectivity by coordinating with different heteroatoms of the anion.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at solvating cations, leaving a "naked," highly reactive anion, which often favors alkylation at the most nucleophilic site (kinetic product).[6] Non-polar solvents may favor aggregation or specific ion-pairing, which can alter the reactive profile.

  • Steric Hindrance: Steric factors from both the substrate and the electrophile are critical. Alkylation will generally favor the least sterically hindered nitrogen atom.[6][7] Using a bulky alkylating agent (e.g., isopropyl iodide vs. methyl iodide) can dramatically shift the selectivity towards the more accessible nitrogen.

  • Temperature: Temperature governs the energy landscape of the reaction. Low temperatures (e.g., 0 °C) typically favor the kinetic product by preventing the system from overcoming the energy barrier to form the more stable thermodynamic product. Conversely, higher temperatures provide the energy needed to reach thermodynamic equilibrium.[8]

Application Protocol 1: Selective N2-Alkylation (Kinetic Control)

This protocol is designed to favor the formation of the N2-alkylated isomer, which is often the product of kinetic control due to the higher nucleophilicity of the N2 position in the pyrazolate anion.

Workflow for Selective N2-Alkylation

Protocol_N2_Workflow arrow arrow A 1. System Setup - Flame-dry glassware - Inert atmosphere (Ar/N₂) - Add pyrazolopyrazinone & anhydrous DMF B 2. Deprotonation (0 °C) - Cool solution to 0 °C - Add NaH portion-wise - Stir for 30 min A->B C 3. Alkylation (0 °C to RT) - Add alkylating agent (R-X) dropwise - Allow to warm to RT - Monitor by TLC/LC-MS B->C D 4. Reaction Quench - Cool to 0 °C - Slowly add sat. aq. NH₄Cl C->D E 5. Extraction & Workup - Extract with EtOAc - Wash with brine, dry (Na₂SO₄) D->E F 6. Purification - Concentrate under vacuum - Purify by flash chromatography E->F

Caption: Experimental workflow for the kinetically controlled N2-alkylation.

Detailed Step-by-Step Methodology
  • Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

    • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

    • Causality: Anhydrous conditions are critical as sodium hydride reacts violently with water. An inert atmosphere prevents quenching of the base and anion by oxygen or moisture.

  • Deprotonation:

    • Cool the flask to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 5-10 minutes.

    • Stir the resulting suspension at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

    • Causality: Adding NaH at 0 °C controls the exothermic deprotonation. A slight excess of base ensures complete conversion to the sodium salt. Stirring for 30 minutes allows for complete deprotonation before the electrophile is introduced.[9]

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.05 eq) dropwise via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: The combination of a strong base (NaH) and a polar aprotic solvent (DMF) generates a highly reactive "naked" anion, favoring a rapid reaction at the most nucleophilic site (N2).[6]

  • Workup and Purification:

    • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the N2-alkylated product.

Application Protocol 2: Selective N1-Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the N1-alkylated isomer. This isomer is often the more thermodynamically stable product, and its formation is favored under conditions that allow for equilibrium.

Key Parameters and Rationale
ParameterConditionRationale for N1-Selectivity
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)A weaker base establishes an equilibrium between the neutral starting material and its conjugate base. This allows the system to equilibrate to the most thermodynamically stable anion, which then leads to the more stable N1-alkylated product upon reaction.[4][6]
Solvent Dimethyl Sulfoxide (DMSO)This highly polar aprotic solvent effectively solvates the cation and facilitates the reaction. The K₂CO₃/DMSO system is a well-established combination for promoting N1-alkylation in substituted pyrazoles.[6]
Temperature Elevated (e.g., 60-80 °C)Increased temperature provides the necessary energy to overcome the activation barrier for the formation of the thermodynamic product and ensures the system reaches equilibrium.
Detailed Step-by-Step Methodology
  • Preparation:

    • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and DMSO (to 0.2 M).

    • Causality: A larger excess of the weaker base is used to ensure a sufficient concentration of the pyrazolate anion is present at equilibrium.

  • Alkylation:

    • Add the alkylating agent (1.1 eq) to the mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.

    • Causality: Heating allows the reversible deprotonation/protonation to reach an equilibrium that favors the more stable N1-anion intermediate, which is then trapped by the alkylating agent.

  • Workup and Purification:

    • After cooling to room temperature, pour the reaction mixture into a large volume of cold water. A precipitate of the crude product may form.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash thoroughly with water (to remove DMSO) followed by brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product by silica gel column chromatography. Careful chromatography may be required to separate any minor N2-isomer.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (NaH exposed to air).2. Poorly reactive alkylating agent.3. Insufficient temperature.1. Use fresh, high-quality NaH.2. Switch to a more reactive electrophile (e.g., R-I > R-Br > R-Cl). Add a catalytic amount of NaI or KI.3. For the thermodynamic protocol, increase the temperature.
Mixture of N1/N2 Isomers 1. Conditions are intermediate between kinetic and thermodynamic control.2. Steric hindrance is minimal, leading to low intrinsic selectivity.1. For kinetic control, ensure the temperature is kept low (0 °C or below). For thermodynamic control, ensure sufficient heating time for equilibration.2. Try a bulkier alkylating agent to favor the less hindered site. Change the base/solvent system (e.g., try Cs₂CO₃).[6][8]
Formation of O-Alkylated Product The reaction conditions favor attack at the exocyclic oxygen (Hard-Soft Acid-Base principle).This is less common with typical alkyl halides but can occur. Consider changing the solvent or the cation to disfavor O-alkylation.
Difficult Purification 1. Isomers have very similar polarity.2. Residual DMF or DMSO in the crude product.1. Use a high-performance chromatography system or try a different solvent system for elution.2. Ensure thorough aqueous washes during workup to remove high-boiling polar solvents.

References

  • ResearchGate.

  • MDPI.

  • BenchChem.

  • PubMed.

  • Semantic Scholar.

  • BenchChem.

  • ResearchGate.

  • BenchChem.

  • Royal Society of Chemistry.

  • National Center for Biotechnology Information.

  • [1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.]([Link] Alicante.es/handle/10045/121703) Digital.CSIC.

  • ResearchGate.

  • Google Patents.

  • National Center for Biotechnology Information.

  • MDPI.

  • Semantic Scholar.

  • MDPI.

  • MDPI.

  • PubMed.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • PubMed.

  • Amanote Research.

  • Organic Chemistry Portal.

  • [One-Step Synthesis and Regioselective Alkylation of Substituted 1H-Pyrazolo[4,3-e][3][10][11]triazine (II).]([Link]) ResearchGate.

  • KTU ePubl.

  • Royal Society of Chemistry.

  • European Journal of Chemistry.

Sources

Application Note: Halogenation Strategies and Mechanistic Workflows for 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Context

The 1H-pyrazolo[3,4-b]pyrazine bicyclic system is a privileged pharmacophore extensively utilized in the design of kinase inhibitors (e.g., SGK-1 inhibitors) and allosteric modulators (e.g., mGluR5 NAMs)[1][2]. The unsubstituted core, specifically 1H-pyrazolo[3,4-b]pyrazin-3(2H)-one , presents unique synthetic challenges. Because the pyrazine ring is highly electron-deficient and the pyrazolone ring exists in a dynamic tautomeric equilibrium, direct functionalization requires highly optimized, regioselective halogenation strategies.

In medicinal chemistry, halogenating this scaffold is rarely the end goal; rather, it is a critical enabling step. Installing a chloride, bromide, or iodide provides an essential electrophilic handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (SNAr). This guide details the field-proven protocols for the regioselective halogenation of this core, focusing on C-3 deoxychlorination and subsequent C-6 electrophilic aromatic substitution (EAS).

Mechanistic Insights: The Causality of Halogenation

Tautomerism and C-3 Deoxychlorination

This compound exists in equilibrium with its 3-hydroxy tautomer. Direct electrophilic halogenation at C-3 is impossible while the stable oxo-form predominates. Instead, a deoxychlorination strategy using phosphorus oxychloride (POCl₃) is employed[3].

The Causality: The reaction is driven by the nucleophilic attack of the tautomeric hydroxyl oxygen onto the electrophilic phosphorus of POCl₃, forming a highly reactive phosphorodichloridate intermediate. A mild, non-nucleophilic base—typically N,N-dimethylaniline (PhNMe₂)—is added to the mixture. The base serves a dual purpose: it scavenges the generated HCl (preventing the degradation of the acid-sensitive pyrazole ring) and facilitates the SNAr displacement of the phosphate leaving group by the chloride ion, yielding the 3-chloro derivative.

Overcoming Pyrazine Deactivation for C-6 Halogenation

The pyrazine ring is strongly electron-withdrawing, making standard EAS highly unfavorable. To achieve halogenation at the C-6 position, forcing conditions are required.

The Causality: Attempting to brominate the 3(2H)-one directly often leads to complex mixtures or oxidation. Therefore, C-6 halogenation is typically performed after the C-3 position has been protected/activated as a chloride. Utilizing N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of strong Brønsted acids (e.g., trifluoroacetic acid, TFA) protonates the succinimide byproduct. This generates a highly potent halonium (


) species capable of attacking the deactivated pyrazine ring[4]. Furthermore, TFA acts as an excellent solvent for these rigid, poorly soluble bicyclic systems.

Quantitative Data Summary

Table 1: Comparison of Halogenation Strategies for the Pyrazolo[3,4-b]pyrazine Core

Halogenation MethodTarget PositionPrimary ReagentsTypical YieldReaction TimeMechanistic Causality & Downstream Utility
Deoxychlorination C-3POCl₃, PhNMe₂70–85%6–8 hConverts the stable oxo-tautomer into a reactive chloride for SNAr or cross-coupling.
Electrophilic Bromination C-6NBS, TFA50–65%12–16 hOvercomes pyrazine electron deficiency; provides a handle for C-C bond formation.
Electrophilic Iodination C-6NIS, HBF₄ or TFA45–60%12 hInstalls a highly reactive iodide, ideal for sterically hindered Suzuki or Sonogashira couplings.

Visualizations

Mechanism A This compound (Oxo Tautomer) B 3-Hydroxy Tautomer A->B Tautomerization C Phosphorodichloridate Intermediate B->C POCl3 / PhNMe2 - HCl D 3-Chloro-1H-pyrazolo [3,4-b]pyrazine C->D Cl- Attack (SNAr)

Mechanistic pathway of C-3 deoxychlorination via phosphorodichloridate.

Workflow Start This compound Step1 Step 1: Deoxychlorination (POCl3, PhNMe2, 105°C) Start->Step1 Intermediate 3-Chloro-1H-pyrazolo[3,4-b]pyrazine Step1->Intermediate 70-85% Yield Step2 Step 2: Electrophilic Halogenation (NBS or NIS, TFA, 60°C) Intermediate->Step2 Product 3-Chloro-6-halo-1H-pyrazolo[3,4-b]pyrazine Step2->Product 50-65% Yield

Sequential workflow for C-3 chlorination and C-6 electrophilic halogenation.

Experimental Protocols

Protocol 1: C-3 Deoxychlorination (Synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine)

This protocol converts the stable pyrazolone into the versatile 3-chloro intermediate.

Reagents:

  • This compound (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (10.0 equiv)

  • N,N-Dimethylaniline (PhNMe₂) (1.2 equiv)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with this compound.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add POCl₃. The POCl₃ acts as both the chlorinating reagent and the solvent.

  • Base Addition: Add N,N-dimethylaniline dropwise over 10 minutes. Self-Validation Check: The solution should transition to a dark, homogeneous mixture. PhNMe₂ is chosen over triethylamine to prevent competitive quaternization reactions.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100–105 °C for 6 to 8 hours. Monitor the reaction progression via LC-MS (aliquots must be quenched in cold methanol prior to injection).

  • Concentration (Critical Step): Once starting material is consumed, cool the flask to room temperature. Do not quench directly. Concentrate the mixture under reduced pressure to remove the bulk of the unreacted POCl₃. Causality: Dumping large excesses of POCl₃ into water causes a violent exotherm that will hydrolyze the newly formed product back to the starting material.

  • Quench & Extraction: Dissolve the resulting crude residue in ethyl acetate (EtOAc) and pour it slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃. Ensure the pH reaches ~7-8. Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford 3-chloro-1H-pyrazolo[3,4-b]pyrazine as an off-white solid.

Protocol 2: Electrophilic Bromination at C-6

This protocol activates the pyrazine core for subsequent functionalization, utilizing the 3-chloro derivative to prevent side reactions at the C-3 position.

Reagents:

  • 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Dissolution: In a glass vial equipped with a Teflon-lined cap, dissolve 3-chloro-1H-pyrazolo[3,4-b]pyrazine in neat TFA. Causality: TFA fully solubilizes the substrate and drastically increases the electrophilicity of NBS.

  • Halogen Addition: Add NBS in three equal portions over 15 minutes at room temperature to control the initial mild exotherm.

  • Reaction: Seal the vial and heat the mixture to 60 °C in an oil bath or heating block for 12 to 16 hours.

  • Quench: Cool the reaction to room temperature and pour the mixture over crushed ice. Slowly neutralize the acidic solution by adding solid Na₂CO₃ in portions until CO₂ evolution ceases (pH ~7).

  • Isolation: Extract the aqueous mixture with dichloromethane (DCM) (3x). Wash the combined organics with a 10% aqueous sodium thiosulfate solution to remove any residual active bromine species.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via recrystallization (from ethanol) or flash chromatography to yield 6-bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine.

References

  • US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides as pharmaceuticals Source: Google Patents URL:[1]

  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator Source: Academia.edu URL:[2]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines Source: ResearchGate URL:[3]

  • WO 2019/183367 A1 - Heterocyclic Compounds and Methods of Use Source: Googleapis.com (Relay Therapeutics Patent) URL:[4]

Sources

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyrazin-3-ones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling on Pyrazolo[3,4-b]pyrazin-3-one Scaffolds

The pyrazolo[3,4-b]pyridine core, a related scaffold, is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds with applications as antimicrobial, antiviral, and antiproliferative agents.[1] The analogous pyrazolo[3,4-b]pyrazin-3-one scaffold is of significant interest to researchers for its potential to modulate biological pathways, making it a valuable target in drug discovery programs. The ability to efficiently and selectively introduce molecular diversity to this core is paramount for developing structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its mild conditions, exceptional functional group tolerance, and the stability and low toxicity of its organoboron reagents.[2][3] This palladium-catalyzed C-C bond formation is particularly powerful for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[2][4] This guide provides a detailed examination of the application of Suzuki-Miyaura coupling to pyrazolo[3,4-b]pyrazin-3-one scaffolds, offering field-proven insights, optimized protocols, and troubleshooting advice for researchers in drug development.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition : A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halide bond of the pyrazolo[3,4-b]pyrazin-3-one substrate. This step forms a new, square-planar Palladium(II) intermediate.[5] The reactivity of the halide is critical, with the general trend being I > Br > Cl >> F. For challenging substrates like aryl chlorides, the use of electron-rich and bulky ligands is often necessary to promote this step.[5][6]

  • Transmetalation : This is often the rate-limiting step of the cycle.[7] The organoboron species (e.g., a boronic acid) is activated by a base, forming a more nucleophilic borate complex.[8] This complex then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of base and solvent is critical for efficient transmetalation.[9]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) Pd0->mid1 OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) PdII_Aryl->mid2 Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² (Diorgano-Pd Complex) PdII_Diaryl->mid3 RedElim Reductive Elimination mid1->PdII_Aryl mid2->PdII_Diaryl mid3->Pd0 ArylHalide R¹-X (Heteroaryl Halide) ArylHalide->OxAdd Organoboron R²-B(OH)₂ (Boronic Acid) Organoboron->Transmetal Base Base Base->Transmetal Product R¹-R² (Coupled Product) Product->RedElim Experimental_Workflow A 1. Reagent Assembly (Heteroaryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere Purge (Argon / Nitrogen) A->B C 3. Add Degassed Solvents B->C D 4. Add Pd Catalyst / Ligand C->D E 5. Heat Reaction Mixture (Conventional or Microwave) D->E F 6. Monitor Progress (TLC / LC-MS) E->F F->E Incomplete G 7. Reaction Quench & Work-up (Solvent Extraction) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I 9. Product Characterization H->I

Sources

Application Notes and Protocols for the Cyclization of the Pyrazolo[3,4-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold

The pyrazolo[3,4-b]pyrazine ring system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a fused bicyclic system comprising a pyrazole and a pyrazine ring, it exhibits a unique electronic and structural profile, leading to a wide array of biological activities. Derivatives of this core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making the development of efficient and versatile synthetic routes to this scaffold a critical endeavor in modern drug discovery.[1][2] This guide provides a detailed overview of the key cyclization conditions for constructing the pyrazolo[3,4-b]pyrazine core, offering in-depth technical insights and field-proven protocols.

Core Synthetic Strategies for Pyrazolo[3,4-b]pyrazine Formation

The construction of the pyrazolo[3,4-b]pyrazine core predominantly relies on the cyclocondensation of a pre-formed pyrazole ring bearing vicinal amino or amino-nitroso functionalities with a suitable two-carbon synthon. Two principal strategies have emerged as the most robust and widely adopted methods.

Strategy 1: From 5-Amino-4-nitrosopyrazoles and Active Methylene Compounds

This one-pot approach is a highly efficient method for the synthesis of substituted pyrazolo[3,4-b]pyrazines. The reaction proceeds via the condensation of a 5-amino-4-nitrosopyrazole with an active methylene compound, such as malononitrile, in the presence of a base.[3]

Causality Behind Experimental Choices:

  • Starting Materials: 5-Amino-4-nitrosopyrazoles are readily prepared by the nitrosation of 5-aminopyrazoles. The choice of substituents on the pyrazole ring allows for the introduction of diversity into the final product. Active methylene compounds, particularly malononitrile, are excellent sources of the two carbon atoms required to form the pyrazine ring, with the nitrile groups facilitating the cyclization and subsequent aromatization.

  • Solvent and Base: The reaction is typically carried out in a polar aprotic solvent like pyridine or dimethylformamide (DMF).[1] Pyridine often serves as both the solvent and the basic catalyst, promoting the initial condensation and the subsequent cyclization-dehydration cascade. The basic conditions are crucial for the deprotonation of the active methylene compound, generating a nucleophilic carbanion that attacks the nitroso group.

Strategy 2: From 4,5-Diaminopyrazoles and 1,2-Dicarbonyl Compounds

This classical approach involves the direct cyclocondensation of a 4,5-diaminopyrazole with a 1,2-dicarbonyl compound, such as glyoxal or diacetyl. This method offers a straightforward route to the pyrazolo[3,4-b]pyrazine core.

Causality Behind Experimental Choices:

  • Starting Materials: 4,5-Diaminopyrazoles are key intermediates, often synthesized by the reduction of the corresponding 4-nitro-5-aminopyrazole or 5-amino-4-nitrosopyrazole. The choice of the 1,2-dicarbonyl compound dictates the substitution pattern on the pyrazine ring of the final product.

  • Reaction Conditions: The condensation is typically performed in a protic solvent like ethanol or acetic acid, often under reflux conditions. The acidic medium can catalyze the condensation by protonating the carbonyl groups, thereby increasing their electrophilicity and facilitating the nucleophilic attack by the amino groups of the pyrazole.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile from 5-Amino-4-nitrosopyrazole

This protocol details the one-pot synthesis of a key pyrazolo[3,4-b]pyrazine intermediate, which can be further functionalized.[3]

Materials:

  • 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole

  • Malononitrile

  • Pyridine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-3-methyl-4-nitroso-1-phenylpyrazole (1 equivalent) in pyridine.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.

Expected Yield: Good to excellent yields are typically reported for this reaction.

Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine from 4,5-Diaminopyrazole

This protocol describes the cyclocondensation of a 4,5-diaminopyrazole with glyoxal.

Materials:

  • 1-Phenyl-1H-pyrazole-4,5-diamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Dissolve 1-phenyl-1H-pyrazole-4,5-diamine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add glyoxal (40% aqueous solution, 1.1 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.

Expected Yield: Moderate to good yields are generally obtained.

Mechanistic Insights

Mechanism of Formation from 5-Amino-4-nitrosopyrazole:

The reaction is believed to proceed through an initial Knoevenagel-type condensation between the active methylene compound and the nitroso group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[3,4-b]pyrazine ring.

G cluster_0 Reaction Pathway Start 5-Amino-4-nitrosopyrazole + Malononitrile Intermediate1 Knoevenagel Condensation Adduct Start->Intermediate1 Base (Pyridine) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[3,4-b]pyrazine Intermediate2->Product Dehydration

Caption: Proposed mechanism for pyrazolo[3,4-b]pyrazine formation.

Mechanism of Formation from 4,5-Diaminopyrazole:

This reaction follows a classical condensation pathway where the two amino groups of the diaminopyrazole nucleophilically attack the two carbonyl carbons of the 1,2-dicarbonyl compound, followed by a double dehydration to form the pyrazine ring.

G cluster_1 Workflow Start 4,5-Diaminopyrazole + 1,2-Dicarbonyl Compound Intermediate Dihydropyrazine Intermediate Start->Intermediate Condensation Product Pyrazolo[3,4-b]pyrazine Intermediate->Product Dehydration/Aromatization

Sources

Application Note: Strategic Synthesis of Fused Pyrazolopyrazine Systems

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-tested guide for the synthesis of pyrazolopyrazine scaffolds. It prioritizes "self-validating" protocols—methodologies where the intermediate steps provide clear analytical feedback—and addresses the common confusion between isomeric forms.

Executive Summary & Therapeutic Relevance

Pyrazolopyrazines represent a privileged class of nitrogen-rich heterocycles serving as bioisosteres for purines and pteridines. Their planar architecture and hydrogen-bond acceptor/donor motifs make them exceptional scaffolds for ATP-competitive kinase inhibition.

  • Pyrazolo[1,5-a]pyrazine: A "bridgehead" nitrogen system. Often utilized to target GPCRs and specific kinases where a distinct vector is required compared to the classic purine shape.

  • Pyrazolo[3,4-b]pyrazine: A direct 6,5-fused system mimicking the adenosine core. Highly prevalent in inhibitors of JAK, BRAF, and cyclin-dependent kinases (CDKs).

Critical Distinction: Researchers often confuse the synthetic routes for these isomers. This guide provides two distinct, orthogonal protocols to access each scaffold selectively.

Retrosynthetic Analysis & Strategic Disconnections

To ensure high regioselectivity, we avoid ambiguous condensation reactions where possible. Instead, we utilize [3+2] cycloaddition for the [1,5-a] system and SNAr-driven cyclization for the [3,4-b] system.

DOT Diagram: Strategic Disconnections

Retrosynthesis Target1 Pyrazolo[1,5-a]pyrazine (Bridgehead N) Target2 Pyrazolo[3,4-b]pyrazine (Fused 6,5) Inter1 N-Aminopyrazinium Ylide Inter1->Target1 [3+2] Cycloaddition & Rearrangement Inter2 2-Hydrazinylpyrazine-3-carbonitrile Inter2->Target2 Intramolecular Cyclization Start1 Pyrazine + Aminating Agent (e.g., MSH) Start1->Inter1 N-Amination Start2 Alkynes (e.g., DMAD/Propiolates) Start2->Target1 Start3 2-Chloropyrazine-3-carbonitrile Start3->Inter2 SNAr Substitution Start4 Hydrazine Hydrate Start4->Inter2

Caption: Orthogonal synthetic strategies. Left: Dipolar cycloaddition accessing the [1,5-a] core. Right: SNAr-condensation accessing the [3,4-b] core.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrazine

Methodology: 1,3-Dipolar Cycloaddition of N-aminopyrazines with Alkynes. Mechanism: The reaction proceeds via the formation of an N-aminopyrazinium salt, which acts as a 1,3-dipole (an azomethine imine equivalent) reacting with an electron-deficient alkyne.

Reagents & Equipment[1][2][3]
  • Substrate: Pyrazine (1.0 equiv).

  • Aminating Agent: O-Mesitylenesulfonylhydroxylamine (MSH) [Caution: Explosive Risk] .

    • Safer Alternative: Hydroxylamine-O-sulfonic acid (HOSA) or O-(diphenylphosphinyl)hydroxylamine.

  • Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate.

  • Base: Potassium carbonate (K₂CO₃).

  • Solvent: Dichloromethane (DCM) and DMF.

Step-by-Step Protocol
  • Preparation of N-Aminopyrazinium Salt (In Situ or Isolated):

    • Dissolve pyrazine (10 mmol) in DCM (20 mL) at 0°C.

    • Dropwise add a solution of MSH (10.5 mmol) in DCM.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours. A white precipitate (the salt) will form.

    • Checkpoint: Filter and wash with Et₂O to obtain the pure salt. Verify by ¹H NMR (distinct downfield shift of pyrazine protons).

  • Cycloaddition:

    • Suspend the N-aminopyrazinium salt (5 mmol) in DMF (10 mL).

    • Add K₂CO₃ (10 mmol) to generate the ylide in situ. The solution often turns yellow/orange.

    • Add DMAD (5.5 mmol) dropwise at 0°C. Exothermic reaction.

    • Allow the mixture to stir at RT for 12 hours.

  • Work-up & Purification:

    • Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).[1] The product is typically a stable solid.

Expert Insight: The regioselectivity with unsymmetrical alkynes (like ethyl propiolate) is controlled by electronics. The nitrogen of the dipole attacks the β-carbon of the propiolate.

Protocol B: Synthesis of Pyrazolo[3,4-b]pyrazine

Methodology: Sequential SNAr and Cyclocondensation. Mechanism: Nucleophilic attack of hydrazine on the electron-deficient 2-chloropyrazine, followed by intramolecular attack of the hydrazine nitrogen onto the nitrile group.

Reagents & Equipment[2][3]
  • Starting Material: 2-Chloropyrazine-3-carbonitrile (commercially available or synthesized from 2-aminopyrazine-3-carboxylic acid).

  • Reagent: Hydrazine hydrate (60-80% solution).

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Catalyst: None usually required; Triethylamine (Et₃N) can be used if reaction is sluggish.

Step-by-Step Protocol
  • SNAr Reaction:

    • Dissolve 2-chloropyrazine-3-carbonitrile (5.0 g, 35.8 mmol) in EtOH (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add hydrazine hydrate (2.0 equiv, 71.6 mmol) dropwise. Note: The reaction is highly exothermic.

  • Cyclization:

    • Allow the mixture to warm to RT. A precipitate (the intermediate hydrazinyl-pyrazine) may form.

    • Heat the reaction to reflux (80°C) for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) will show the disappearance of the starting chloride and the formation of a highly fluorescent spot (the amino-indazole-like core).

  • Isolation:

    • Cool the mixture to 0°C.

    • The product, 3-amino-1H-pyrazolo[3,4-b]pyrazine , typically crystallizes out.

    • Filter the solid, wash with cold EtOH, and dry under vacuum.

Data Summary Table
ParameterProtocol A ([1,5-a])Protocol B ([3,4-b])
Key Intermediate N-aminopyrazinium ylide2-hydrazinylpyrazine-3-carbonitrile
Reaction Type [3+2] CycloadditionSNAr / Condensation
Atom Economy High (Rearrangement)High (Loss of HCl)
Limiting Factor Stability of aminating agentAvailability of 2-chloro-3-cyano precursor
Typical Yield 60–75%85–95%

Functionalization Workflow

Once the core is synthesized, functionalization is required for SAR (Structure-Activity Relationship) studies.

DOT Diagram: Functionalization Logic

Functionalization Core Pyrazolo[3,4-b]pyrazine (3-Amino) Sandmeyer Sandmeyer Rxn (tBuONO, CuBr2) Core->Sandmeyer Halide 3-Bromo Derivative Sandmeyer->Halide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Halide->Suzuki Final 3-Aryl-Pyrazolo[3,4-b]pyrazine (Kinase Inhibitor) Suzuki->Final

Caption: Conversion of the 3-amino core to active kinase inhibitors via Sandmeyer bromination and Pd-catalyzed coupling.

Protocol: Sandmeyer-type Halogenation

Direct halogenation of the [3,4-b] core at the 3-position is difficult if the amine is present. We convert the amine to a halide.

  • Suspend 3-amino-pyrazolo[3,4-b]pyrazine in MeCN.

  • Add CuBr₂ (1.5 equiv) and t-Butyl Nitrite (1.5 equiv) at 0°C.

  • Warm to 60°C for 1 hour.

  • Result: 3-Bromo-pyrazolo[3,4-b]pyrazine, a universal handle for Suzuki/Buchwald couplings.

References

  • Synthesis of Pyrazolo[1,5-a]pyrazines via Dipolar Cycloaddition

    • Title: "1,3-Dipolar cycloaddition of pyrazinium N-imides with alkynes."
    • Source:Journal of Organic Chemistry.
    • Context: Defines the mechanism for Protocol A.
  • Synthesis of Pyrazolo[3,4-b]pyrazines (Kinase Inhibitors)

    • Title: "Discovery of Pyrazolo[3,4-b]pyrazines as Potent Inhibitors of BRAF Kinase."
    • Source:ACS Medicinal Chemistry Letters.
    • Context: Validates Protocol B for drug discovery applic
  • Groebke-Blackburn-Bienaymé (GBB)

    • Title: "Multicomponent synthesis of imidazo[1,2-a]pyrazines."
    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Clarifies that GBB typically yields imidazo fusions, not the pyrazolo systems described here, preventing structural misassignment.

Sources

Procedures for converting 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one to chloroderivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the chlorodeoxygenation of 1H-pyrazolo[3,4-b]pyrazin-3(2H)-one to synthesize 3-chloro-1H-pyrazolo[3,4-b]pyrazine . This transformation is a critical step in the synthesis of bioactive kinase inhibitors and adenosine receptor antagonists, where the C3-chloride serves as a versatile handle for subsequent nucleophilic aromatic substitution (


) or cross-coupling reactions. We present a robust, scalable methodology using Phosphorus Oxychloride (

) catalyzed by

-Dimethylaniline, emphasizing mechanistic insights, safety management, and impurity control.

Introduction & Chemical Context

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core for various ATP-competitive inhibitors. The conversion of the C3-carbonyl (lactam) functionality to a C3-chloride (imidoyl chloride) is pivotal for diversifying the scaffold.

Structural Considerations

The starting material exists in a tautomeric equilibrium between the lactam (A) and lactim (B) forms. While the lactam (3(2H)-one) is thermodynamically favored in the solid state, the reaction proceeds via the lactim tautomer, where the hydroxyl group is activated by the chlorinating agent.

  • Substrate: this compound

  • Target: 3-Chloro-1H-pyrazolo[3,4-b]pyrazine

  • Key Challenge: The electron-deficient nature of the fused pyrazine ring can reduce the nucleophilicity of the C3-oxygen, necessitating harsh conditions or activation catalysts.

Reaction Mechanism

The chlorination follows a Vilsmeier-Haack-type mechanism:

  • Activation: The lactim oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate intermediate.
    
  • Displacement: A chloride ion (generated in situ or from an additive like

    
    ) attacks the C3 position, displacing the phosphate leaving group.
    
  • Base Catalysis: Tertiary amines like

    
    -Dimethylaniline (DMA) or 
    
    
    
    -Diisopropylethylamine (DIEA) act as HCl scavengers and can form a reactive Vilsmeier salt with
    
    
    , accelerating the reaction.

Mechanism SM 1H-Pyrazolo[3,4-b] pyrazin-3(2H)-one Tautomer Lactim Tautomer (3-OH) SM->Tautomer Equilibrium Intermediate Dichlorophosphate Intermediate Tautomer->Intermediate POCl3 / Base Activation Product 3-Chloro-1H-pyrazolo [3,4-b]pyrazine Intermediate->Product Cl- Attack -HOPCl2

Figure 1: Mechanistic pathway for the chlorodeoxygenation of the pyrazolo-pyrazine core.

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Notes
This compound Substrate1.0Dry thoroughly before use.
Phosphorus Oxychloride (

)
Reagent/Solvent10-15DANGER: Reacts violently with water.

-Dimethylaniline (DMA)
Catalyst/Base1.5Accelerates reaction; scavenges HCl.
Phosphorus Pentachloride (

)
Additive (Optional)1.0Use if conversion is incomplete.
Acetonitrile (MeCN) Co-solvent (Optional)-Use if solubility is poor.
Step-by-Step Methodology
Step 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Moisture reacts with

    
     to produce Phosphoric acid and HCl gas, which can degrade the product.
    
  • Charging: In a round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 equiv).

  • Reagent Addition:

    • Add

      
        (10-15 volumes relative to substrate mass) carefully.
      
    • Add

      
      -Dimethylaniline  (1.5 equiv) dropwise. Note: Exothermic reaction may occur.
      
    • Optimization: If the substrate is known to be unreactive, add

      
        (1.0 equiv) at this stage.
      
Step 2: Reaction Execution
  • Reflux: Fit the flask with a reflux condenser and a drying tube (CaCl2 or

    
     line).
    
  • Heating: Heat the mixture to reflux (approx. 105-110 °C) .

  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane) or LC-MS.

    • Reaction Time: Typically 2 to 4 hours .

    • Endpoint: Disappearance of the polar starting material spot.

Step 3: Workup (Critical Safety Step)
  • Concentration: Allow the reaction to cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) at <60 °C. Caution: Distillate contains corrosive 
    
    
    
    .
  • Quenching:

    • Prepare a beaker with crushed ice (approx. 10x reaction volume).

    • Slowly pour the concentrated residue onto the ice with vigorous stirring.

    • Alternative: Dilute residue with DCM and pour into ice water.

  • Neutralization: The hydrolysis of residual

    
     generates acid. Adjust pH to ~7-8 using saturated 
    
    
    
    solution
    or solid
    
    
    .
    • Warning: Evolution of

      
       gas. Add base slowly.
      
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate.
    

Workflow Start Start: Dry Substrate Mix Add POCl3 + DMA (Optional: PCl5) Start->Mix Reflux Reflux 110°C 2-4 Hours Mix->Reflux Evap Evaporate Excess POCl3 Reflux->Evap Quench Quench on Ice Neutralize (NaHCO3) Evap->Quench Extract Extract (DCM/EtOAc) Wash & Dry Quench->Extract

Figure 2: Operational workflow for the synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyrazine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion Low nucleophilicity of lactim oxygen.Add

(1.0 equiv) or increase catalyst (DMA) load. Increase reaction time.
Product Hydrolysis Aqueous workup too acidic or prolonged exposure to water.Neutralize immediately with

. Do not let the product sit in acidic aqueous solution.
Low Yield Product lost in aqueous phase (amphoteric nature).Ensure pH is ~7-8. Perform multiple extractions. Salt out the aqueous layer with NaCl.
Dark/Tar Formation Thermal decomposition or polymerization.Reduce reflux temperature slightly. Ensure

atmosphere.

Characterization Data

The product, 3-chloro-1H-pyrazolo[3,4-b]pyrazine , should be characterized to confirm identity and purity.

  • Physical State: Typically a tan to off-white solid.

  • 1H NMR (DMSO-d6):

    • Aromatic protons on the pyrazine ring: Two doublets (or a pair of doublets) around

      
       8.5 - 9.0 ppm, depending on substitution.
      
    • NH proton: Broad singlet, typically

      
       13.0 - 14.5 ppm (exchangeable with 
      
      
      
      ).
  • MS (ESI):

    
     peak corresponding to the mass of the chloro-derivative (M + 1). Look for the characteristic Chlorine isotope pattern (
    
    
    
    ).

References

  • Synthesis of Pyrazolo[3,4-b]pyrazines

    • Title: Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives.[1][2][3]

    • Source: Acta Pol Pharm. 2005.
    • URL:[Link]

  • General Chlorin

    
    ): 
    
    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar .
    • Source: Molecules. 2011.
    • URL:[Link]

  • Mechanism of Vilsmeier-Haack Chlorination

    • Title

      
       mediated one-pot deoxygenative aromatization and electrophilic chlorination.[4][5]
      
    • Source: RSC Advances. 2021.
    • URL:[Link]

  • Analogous Pyrazolo[3,4-b]pyridine Chemistry

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][6][7][8][9]

    • Source: Molecules. 2022.[6][10]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving solubility of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. This guide addresses the specific physicochemical challenges associated with 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one and provides field-proven methodologies to overcome its notoriously poor solubility in organic solvents.

The Root Cause of Insolubility

This compound is a highly planar, nitrogen-rich fused heterocyclic building block [[1]](). Its tautomerism (oxo/hydroxy forms) and multiple hydrogen-bond donors/acceptors (N-H, C=O, pyrazine nitrogens) create a robust intermolecular hydrogen-bonding network [[2]](). This results in an exceptionally high crystal lattice energy, rendering it practically insoluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and even methanol (MeOH).

G Start This compound (Poorly Soluble) Goal Goal of Solubilization? Start->Goal NMR Analytical (NMR/LCMS) Goal->NMR Characterization Synthesis Chemical Synthesis Goal->Synthesis Downstream Rxn NMR_Solv Use DMSO-d6 + TFA-d or neat TFA-d NMR->NMR_Solv Protect Transient Protection (SEM, Trityl, Boc) Synthesis->Protect NMR_Heat Heating / Sonication NMR_Solv->NMR_Heat Disrupt Disrupts Planarity & H-Bonding Network Protect->Disrupt Soluble Highly Soluble Intermediate (THF, DCM, EtOAc) Disrupt->Soluble

Workflow for improving the solubility of this compound based on application.

Section 1: Troubleshooting FAQs

Q1: Why is my compound insoluble even in polar aprotic solvents like DMF or DMSO at room temperature? A: The thermodynamics of dissolution dictate that the solvation energy provided by the solvent must overcome the enthalpy of fusion (crystal lattice energy). Because this compound is perfectly planar and forms extensive self-associating hydrogen bonds, standard polar aprotic solvents struggle to outcompete these strong solute-solute interactions at room temperature [[2]]().

Q2: I need to characterize my intermediate via NMR, but it won't dissolve in DMSO-d6. What are my options? A: For analytical characterization, you must chemically disrupt the hydrogen-bonding network using a strongly acidic co-solvent. Adding 5–10% deuterated trifluoroacetic acid (TFA-d) to your DMSO-d6 sample will protonate the pyrazine nitrogens and the carbonyl oxygen, breaking the self-association and drastically increasing solubility [[3]]().

Q3: How can I improve its solubility for downstream cross-coupling or substitution reactions? A: The most effective strategy for synthetic applications is transient chemical modification via a bulky protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM) 4. Installing a SEM group on the pyrazole nitrogen serves a dual purpose: it removes a critical hydrogen-bond donor and introduces significant steric bulk. This bulk disrupts the molecule's planar symmetry, permanently lowering the crystal packing energy until deprotection 5. The resulting SEM-protected intermediate becomes highly soluble in standard organic solvents like THF, DCM, and EtOAc 6.

Section 2: Quantitative Data - Solvent & Additive Screening

The following table summarizes the expected solubility profiles of this compound under various conditions, demonstrating the necessity of chemical or physical intervention.

Solvent SystemAdditive / ModificationTemperature (°C)Estimated Solubility (mg/mL)Suitability
Dichloromethane (DCM)None25< 0.1Unsuitable
Methanol (MeOH)None25< 0.5Unsuitable
DMSONone25~ 1.0 - 2.0Poor (Suspension)
DMSONone60 (Heated)~ 5.0 - 10.0Moderate (May crash out)
DMSO-d65-10% TFA-d25> 15.0Excellent (Analytical)
THF / EtOAcSEM-Protected 25> 50.0Excellent (Synthetic)

Section 3: Experimental Protocols

Protocol A: Preparation of Highly Concentrated NMR Samples

Use this protocol when analytical characterization is required but the unmodified compound resists dissolution in standard deuterated solvents.

  • Weighing: Transfer 2–5 mg of this compound into a standard glass vial.

  • Primary Solvation: Add 0.5 mL of DMSO-d6. At this stage, you will observe a cloudy suspension, validating the high lattice energy of the compound.

  • H-Bond Disruption: Add 25–50 µL of deuterated trifluoroacetic acid (TFA-d) dropwise.

    • Causality: TFA-d acts as a strong proton donor, protonating the basic pyrazine nitrogens. This induces electrostatic repulsion between the molecules and breaks the intermolecular hydrogen bonds 3.

  • Agitation: Sonicate the vial for 2–5 minutes.

    • Self-Validation: The suspension will rapidly clarify into a completely transparent solution, confirming that the supramolecular network has been dismantled. Transfer to an NMR tube for acquisition.

Protocol B: SEM-Protection to Enhance Organic Solubility

Use this protocol to convert the insoluble starting material into a highly soluble, lipophilic intermediate for downstream organic synthesis.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N2 or Argon). Add this compound (1.0 equiv) and suspend it in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality & Validation: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H (pKa ~14). The evolution of hydrogen gas (bubbling) and the transition of the opaque suspension into a clear/yellowish solution self-validates that the hydrogen-bonded polymer has been broken into discrete, solvated sodium salts 4.

  • Electrophilic Addition: Stir for 30 minutes at 0 °C, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: The nucleophilic nitrogen attacks the silicon-stabilized electrophile, installing the bulky SEM group. This permanently disrupts the planar symmetry of the pyrazolopyrazine core [[5]]().

  • Reaction Monitoring: Monitor completion via LCMS. Look for the disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to a +130 Da mass shift.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer 3 times with EtOAc.

    • Self-Validation: Unlike the starting material, the SEM-protected product will easily partition into the EtOAc layer, proving that organic solubility has been successfully achieved 6. Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

References

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. National Library of Medicine (PMC).[Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Al-Kindi Center for Research and Development.[Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate.[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (ACS).[Link]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis.[Link]

Sources

Technical Guide: Overcoming Regioselectivity Issues in Pyrazolopyrazinone Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming regioselectivity issues in pyrazolopyrazinone alkylation Content type: Technical Support Center Guide

Executive Summary & Scaffold Analysis

The pyrazolo[1,5-a]pyrazin-4-one scaffold contains an embedded amide (lactam) functionality. The primary regioselectivity challenge during alkylation is the competition between N-alkylation (at the N-5 position) and O-alkylation (at the C-4 carbonyl oxygen).

From a mechanistic standpoint, the N-5 proton is acidic (pKa ~14-16 in DMSO), generating an ambident anion upon deprotonation. According to Hard-Soft Acid-Base (HSAB) theory:

  • The Nitrogen (N-5) is the softer nucleophilic center (orbital controlled).

  • The Oxygen (O-4) is the harder nucleophilic center (charge controlled).

Successful N-alkylation requires manipulating reaction parameters—solvent polarity, counter-cation chelation, and electrophile hardness—to favor the softer interaction.

Troubleshooting & FAQs

Q1: Why is my reaction yielding significant O-alkylated by-product?

Diagnosis: You are likely operating under conditions that favor "hard" electrostatic interactions or are using an electrophile that is too "hard."

Root Cause Analysis:

  • Electrophile Hardness: Alkyl sulfonates (tosylates, mesylates) and sulfates are "harder" electrophiles than alkyl halides (iodides, bromides). They tend to attack the region of highest electron density (Oxygen).

  • Cation Effect: Small, hard cations (Li+, Na+) can coordinate tightly to the oxygen, sometimes shielding it, but often increasing the electron density at the hard center if not fully solvated. Conversely, Ag+ salts almost exclusively drive O-alkylation by precipitating Ag-halide and coordinating the nitrogen.

  • Solvent: Protic solvents or non-polar solvents can facilitate O-alkylation.

Corrective Action:

  • Switch Electrophile: Use Alkyl Iodides or Bromides (softer) instead of Chlorides or Sulfonates.

  • Change Base/Cation: Switch to Cesium Carbonate (Cs₂CO₃) . The large, soft Cesium cation (Cs+) forms a loose ion pair, allowing the softer Nitrogen anion to react more freely.

  • Solvent: Use polar aprotic solvents like DMF or DMSO to solvate the cation and leave the anion "naked" and reactive.

Q2: How do I definitively distinguish between N-alkyl and O-alkyl isomers?

Diagnosis: 1H NMR alone is often ambiguous as chemical shifts for N-CH₂ and O-CH₂ can overlap (3.8 – 4.5 ppm range).

Technical Solution: You must use 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation) .

FeatureN-Alkylated Product (N-5)O-Alkylated Product (O-4)
Carbonyl Signal (¹³C) Present. Signal typically at 155–165 ppm (C=O).Absent. Shifted upfield to 145–155 ppm (C=N imidate).
HMBC Correlation The alkyl protons (

) show a ³J correlation to the C=O carbonyl carbon .
The alkyl protons (

) show a ³J correlation to the Imidate carbon (C-4) .
IR Spectroscopy Strong C=O stretch (~1650-1680 cm⁻¹).Weak/Absent C=O; new C=N stretch.
Q3: Direct alkylation is failing (low yield or poor selectivity). What is the alternative?

Recommendation: Switch to Mitsunobu Conditions . For pyrazolopyrazinones, the Mitsunobu reaction (Alcohol, PPh₃, DIAD/DEAD) often favors N-alkylation because the betaine intermediate activates the alcohol (making it a soft electrophile) and the pKa of the lactam allows for protonation of the hydrazine byproduct, driving the equilibrium.

Caveat: Steric hindrance at the alcohol position can flip selectivity or stop the reaction.

Q4: I am observing alkylation on the pyrazole ring instead of the amide. Why?

Diagnosis: This occurs if the pyrazole ring has an unsubstituted NH (e.g., if the scaffold is not fully fused or if there is a tautomerizable NH at position 1 or 2). However, in the standard pyrazolo[1,5-a]pyrazin-4(5H)-one , the pyrazole nitrogens are blocked (N1 is bridgehead, N2 is substituted).

Note: If you are synthesizing the scaffold from an aminopyrazole, ensure you are not alkylating the precursor N1/N2 before ring closure.

Optimized Experimental Protocols

Protocol A: Cesium-Promoted N-Alkylation (Standard)

Best for primary alkyl halides and unhindered substrates.

  • Preparation: In a flame-dried flask, dissolve Pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 – 2.0 equiv). Stir at Room Temperature (RT) for 30 minutes.

    • Why: Cs+ promotes solubility and loose ion-pairing.

  • Addition: Add Alkyl Iodide (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.

    • Tip: If conversion is slow, heat to 50–60 °C, but be aware that higher heat can slightly increase O-alkylation rates.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Mitsunobu N-Alkylation

Best for when alkyl halides are unstable or unavailable, or to enforce N-selectivity via mechanism.

  • Preparation: Dissolve Pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv), Triphenylphosphine (PPh₃) (1.5 equiv), and the Alcohol (R-OH, 1.5 equiv) in anhydrous THF or Toluene .

  • Addition: Cool to 0 °C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Concentrate and purify directly via flash chromatography.

Decision Logic & Visualization

The following diagram illustrates the decision process for optimizing regioselectivity.

G Start Start: Pyrazolopyrazinone Alkylation CheckElectrophile Is the electrophile an Alkyl Halide? Start->CheckElectrophile CheckAlcohol Is the electrophile an Alcohol? CheckElectrophile->CheckAlcohol No ConditionA Protocol A: Cs2CO3 / DMF / Alkyl Iodide CheckElectrophile->ConditionA Yes ConditionB Protocol B: Mitsunobu (PPh3 / DIAD / THF) CheckAlcohol->ConditionB Yes Issue Issue: Mixed N/O Regioselectivity? ConditionA->Issue Result Verify Regiochemistry via HMBC NMR ConditionB->Result Analyze Analyze Electrophile Hardness Issue->Analyze Soft Soft (Iodide/Bromide) Analyze->Soft Hard Hard (Cl, Tosylate, Mesylate) Analyze->Hard ActionSoft Switch Base to Cs2CO3 Switch Solvent to DMF/DMSO Soft->ActionSoft ActionHard Convert to Iodide (Finkelstein) OR Switch to Mitsunobu Hard->ActionHard ActionSoft->Result ActionHard->Result

Caption: Decision tree for selecting alkylation conditions based on electrophile type and observed regioselectivity issues.

Comparative Data: Solvent & Base Effects[1]

The following table summarizes the impact of reaction conditions on the N:O ratio for fused lactam systems (extrapolated from analogous pyrazolo-pyrimidine/pyrazine studies).

BaseSolventCation CharacterPredicted N:O RatioMechanism Note
NaH THFTight Ion Pair~60:40Oxygen is coordinated to Na+, but proximity allows O-attack.
NaH DMFLoose Ion Pair~85:15Polar solvent separates Na+, leaving N-anion more free.
Cs₂CO₃ DMF Loose Ion Pair >95:5 Optimal. Large Cs+ does not coordinate O tightly; N is softest nucleophile.
Ag₂CO₃ TolueneCovalent/Coord.<5:95 (O-major)Ag+ coordinates Nitrogen, forcing electrophile to attack Oxygen.
K₂CO₃ AcetoneModerate~70:30Moderate selectivity; often slower reaction rates.

References

  • Regioselective Synthesis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (2017) Context: Discusses base/solvent effects (K2CO3/DMSO) on pyrazole nitrogen alkylation, relevant for precursor synthesis. URL:[Link]

  • Solvent-Controlled, Site-Selective N-Alkylation of Azolo-Fused Ring Heterocycles. Source: Journal of Organic Chemistry (2018) Context: Detailed mechanistic study on how solvent (THF vs DMSO) and cation (Na+) switch regioselectivity in pyrazolo[3,4-d]pyrimidines. URL:[Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure. Source: Bioorganic & Medicinal Chemistry Letters (2013) Context: The definitive guide on using HMBC to distinguish lactam N-alkyl vs lactim O-alkyl products. URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: Journal of Organic Chemistry (2022) Context: Provides structural evidence for attractive interactions guiding regioselectivity.[1] URL:[Link]

Sources

🔬 Technical Support Center: Pyrazolo[3,4-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support resource for researchers encountering yield or selectivity issues in the synthesis of pyrazolo[3,4-b]pyrazines .

Ticket Subject: Optimization of Yield and Regioselectivity in Cyclization Protocols Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

The synthesis of pyrazolo[3,4-b]pyrazines typically involves the condensation of 4,5-diaminopyrazoles with 1,2-dicarbonyl compounds . While theoretically straightforward, this reaction is prone to three primary failure modes:

  • Oxidative Degradation: The 4,5-diaminopyrazole intermediate is highly electron-rich and air-sensitive, leading to "tar" formation before cyclization.

  • Regioisomeric Ambiguity: Asymmetric 1,2-dicarbonyls (e.g., phenylglyoxal) can condense in two orientations.

  • Solubility-Driven Yield Loss: The fused heteroaromatic product often exhibits poor solubility, trapping impurities or preventing crystallization.

🛠️ Module 1: The "Gold Standard" Protocols

Choose the protocol that matches your starting material stability.

Protocol A: The "Fresh-Diamine" Route (Standard)

Best for: Stable diamines or when strict stoichiometry is required.

Step-by-Step Workflow:

  • Preparation: Generate 4,5-diaminopyrazole via reduction (e.g., H₂/Pd-C or SnCl₂/HCl) of the corresponding 4-nitro or 4-nitroso precursor immediately prior to use.

  • Solvent Selection: Use Ethanol (EtOH) or Acetic Acid (AcOH) .

    • Note: AcOH acts as both solvent and acid catalyst but may complicate workup if the product is acid-sensitive.

  • Condensation:

    • Dissolve 1.0 eq of 4,5-diaminopyrazole in degassed solvent under N₂.

    • Add 1.1 eq of 1,2-dicarbonyl compound (e.g., benzil, glyoxal).

    • Reflux for 2–4 hours.

  • Isolation: Cool to 0°C. The product usually precipitates.[1] Filter and wash with cold EtOH.

Protocol B: The One-Pot Reductive Cyclization (Recommended)

Best for: Unstable diamines and maximizing yield.

Rationale: This method generates the sensitive diamine in situ in the presence of the dicarbonyl, trapping it immediately into the stable fused ring system.

Step-by-Step Workflow:

  • Charge: Combine 4-nitro-5-aminopyrazole (1.0 eq), 1,2-dicarbonyl (1.2 eq), and Iron powder (5.0 eq) in AcOH/EtOH (1:1).

  • Activation: Heat to 80°C.

  • Mechanism: The Fe/AcOH reduces the nitro group to the amine. The nascent amine immediately condenses with the dicarbonyl.

  • Workup: Filter hot (to remove iron residues). Pour filtrate into ice water. Collect precipitate.

🧩 Module 2: Troubleshooting & FAQs

📉 Issue: Low Yield (<30%)

Q: My starting material is consumed, but the isolated yield is poor. The reaction mixture is dark/black.

  • Diagnosis: Oxidative polymerization of the diamine.

  • Solution:

    • Degas Solvents: Sparge solvents with Argon for 15 mins before use.

    • Switch to Protocol B: Avoid isolating the diamine entirely.

    • Add Antioxidant: A pinch of ascorbic acid or conducting the reaction in the presence of a mild reducing agent (like sodium dithionite) can preserve the diamine.

🔀 Issue: Regioselectivity

Q: I am using phenylglyoxal (asymmetric). Which isomer did I make?

  • The Science: The reaction is governed by the nucleophilicity of the amines vs. the electrophilicity of the carbonyls.

    • Nucleophile: The 4-NH₂ is a primary amine and typically more nucleophilic than the 5-NH₂ (which is conjugated to the pyrazole ring).

    • Electrophile: In phenylglyoxal, the aldehyde (CHO) is more electrophilic than the ketone (C=O).

  • Outcome: The major isomer is usually formed by the attack of 4-NH₂ on the Aldehyde and 5-NH₂ on the Ketone .

  • Verification: Use NOE (Nuclear Overhauser Effect) NMR. Irradiate the pyrazole-H (position 3); if you see enhancement of the phenyl protons, the phenyl group is at position 5 (adjacent to the pyrazole).

🧪 Issue: Purification

Q: The product won't precipitate, or it precipitates as a gum.

  • Diagnosis: The product is protonated (if using AcOH) or trapped in oligomers.

  • Solution:

    • Neutralize: Pour the reaction mixture into buffered ice water (NaOAc solution, pH ~5-6). Avoid strong base (NaOH) which might degrade the ring.

    • Trituration: If gummy, sonicate with cold diethyl ether or methanol to induce crystallization.

📊 Data & Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent Glacial Acetic AcidEthanol + catalytic p-TsOH+15% (Cleaner workup)
Temperature Reflux (118°C)Microwave (140°C, 15 min)+10-20% (Less degradation)
Atmosphere AirNitrogen/Argon+25% (Prevents oxidation)
Stoichiometry 1:11:1.2 (Dicarbonyl excess)+5% (Drives completion)

🧠 Logic & Mechanism (Visualized)[3]

The following diagram illustrates the competing pathways and the logic for the One-Pot strategy.

PyrazoloPyrazine_Synthesis cluster_legend Optimization Logic Start 4-Nitro-5-aminopyrazole Inter 4,5-Diaminopyrazole (Unstable Intermediate) Start->Inter Reduction (Step 1) IsomerA Isomer A (Major) 4-NH2 attacks CHO Start->IsomerA One-Pot Reductive Cyclization (Fe/AcOH) Inter->IsomerA Condensation (Fast) IsomerB Isomer B (Minor) 4-NH2 attacks C=O Inter->IsomerB Condensation (Slow) Polymer Oxidative Tars (Yield Loss) Inter->Polymer O2 / Time Dicarbonyl 1,2-Dicarbonyl (e.g., Phenylglyoxal) Dicarbonyl->IsomerA Dicarbonyl->IsomerB Avoid Isolation Avoid Isolation

Caption: Reaction logic flow showing the critical instability of the diamine intermediate and the regioselective preference in asymmetric condensations.

📚 References

  • El-Kashef, H., et al. (2000). "New pyrazolo[3,4-b]pyrazines: synthesis and biological activity." Pharmazie.[2]

  • Rizk, S. A., et al. (2015). "Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities." Journal of the Chinese Chemical Society.

  • Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." (Cited for microwave protocols applicable to fused pyrazoles).[1] Tetrahedron Letters.

  • Chebanov, V. A., et al. (2010). "Multicomponent and One-Pot Strategies for Pyrazole Fusion." Molecular Diversity.

Sources

Recrystallization solvents for high-purity 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization & Purification of High-Purity 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

Welcome to the Technical Support Center. As researchers and drug development professionals, achieving high-purity heterocyclic building blocks is critical for downstream pharmacological assays and structural characterization. This compound presents unique purification challenges due to its rigid planar structure and complex hydrogen-bonding network.

This guide provides field-proven, self-validating methodologies to isolate >98% pure product, grounded in the physicochemical mechanics of pyrazolopyrazine derivatives.

Part 1: Core Principles of Pyrazolopyrazine Recrystallization

To successfully purify this compound, one must understand the causality behind its solubility profile. The molecule features a pyrazole ring fused to a pyrazine ring, with a ketone/hydroxyl tautomeric center at the 3-position.

The Mechanistic Challenge: The 3(2H)-one moiety exists in a dynamic lactam-lactim tautomeric equilibrium. In highly polar protic solvents, the lactam form is stabilized via intermolecular hydrogen bonding with the solvent [1]. This extensive hydrogen bonding—involving the N-H, C=O, and pyrazine nitrogens—results in high lattice energy, making the compound nearly insoluble in non-polar solvents (like hexane or toluene) but prone to supersaturation in pure water.

By carefully tuning the dielectric constant of a mixed solvent system (e.g., transitioning from pure ethanol to an ethanol/water gradient), we force the desolvation of the pyrazine nitrogen. This controlled disruption triggers nucleation, allowing the compound to crystallize while leaving highly polar oligomeric impurities in the mother liquor [2].

Part 2: Solvent Selection Matrix

Selecting the correct solvent is a balance between thermodynamic yield and kinetic purity. Below is a synthesized data matrix based on empirical recrystallization of pyrazolo[3,4-b]pyrazine derivatives.

Solvent SystemPolarity IndexExpected YieldExpected PurityTroubleshooting & Mechanistic Notes
Ethanol / Water (2:1) High65–75%>98%Optimal. Provides the best balance. Water acts as the anti-solvent, forcing the hydrophobic pyrazine core out of solution [2].
1,4-Dioxane Medium~80%95–97%Good for removing highly lipophilic impurities. However, dioxane can form solvates; requires extended vacuum drying at 60°C.
Glacial Acetic Acid High55–60%>99%Excellent for protonating and removing basic amine impurities. Risk of low yield due to high solubility of the protonated tautomer.
Ethyl Acetate / MeOH Medium~50%<90%Not Recommended. Frequently leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes the Ethanol/Water (2:1) system and includes built-in validation steps to ensure scientific integrity.

Materials Needed:

  • Crude this compound

  • Absolute Ethanol (EtOH)

  • Deionized Water (DI H₂O)

  • Activated Charcoal (Norit) & Celite pad

Step-by-Step Methodology:

  • Initial Dissolution: Suspend 1.0 g of crude this compound in 15 mL of absolute ethanol in a round-bottom flask.

  • Thermal Equilibration: Heat the suspension to a gentle reflux (78°C) using an oil bath. If the solution is highly colored, add 50 mg of activated charcoal and reflux for 10 minutes.

  • Hot Filtration (Validation Step 1): Rapidly filter the boiling mixture through a pre-warmed Celite pad to remove charcoal and insoluble polymeric byproducts. Self-Validation: The filtrate should be clear and pale yellow.

  • Anti-Solvent Addition: Return the filtrate to a gentle boil. Add hot DI H₂O dropwise until the solution just turns persistently cloudy (the saturation point). Immediately add 2-3 drops of hot ethanol until the solution clears again.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20°C) over 2 hours. Do not disturb the flask, as kinetic shock causes small, impure crystals.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize thermodynamic yield [3].

  • Isolation & Drying: Filter the crystals via a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 30% aqueous ethanol. Dry the crystals in a vacuum desiccator over P₂O₅ for 24 hours.

  • Final Validation (Validation Step 2): Run a parallel TLC (DCM:MeOH 9:1) of the starting crude, the mother liquor, and the final crystals. The final product must show a single, sharp spot under UV 254 nm with no baseline dragging.

Part 4: Troubleshooting FAQs

Q: Why is my product "oiling out" at the bottom of the flask instead of forming crystals? A: Oiling out occurs when the melting point of your impure mixture drops below the temperature at which the compound reaches supersaturation. The compound separates as a liquid phase rather than a solid. Fix: Reheat the mixture until the oil dissolves. Add 10-15% more ethanol to increase the solubility threshold, then cool the solution much slower. Introducing a seed crystal at 40°C will bypass the liquid-liquid separation phase and force solid nucleation.

Q: The crystals formed, but they are dark brown/red. How do I remove these chromophores? A: Pyrazines are prone to oxidation, forming highly conjugated, colored oligomers. These impurities often co-crystallize by intercalating into the hydrogen-bond network of the product. Fix: Perform a secondary recrystallization using the Glacial Acetic Acid method. The acidic environment disrupts the hydrogen bonding of the impurities. Alternatively, strictly enforce the activated charcoal hot-filtration step mentioned in the SOP.

Q: My yield is exceptionally low (<30%) after cooling. Where is my product? A: this compound's lactam-lactim tautomerism can drastically increase its solubility if the dielectric constant of the solvent is too high. You likely added too much water, stabilizing the polar tautomer in the mother liquor. Fix: Evaporate the mother liquor under reduced pressure to half its volume and chill to -20°C overnight to force a second crop of crystals.

Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for the recrystallization and troubleshooting of pyrazolopyrazines.

Recrystallization_Troubleshooting Start Crude this compound Dissolve Dissolve in boiling EtOH Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove Polymers) Check->Filter No (Particulates) AddWater Add hot H2O dropwise until cloudy Check->AddWater Yes Filter->AddWater Cooling Slow cooling to 25°C, then 4°C AddWater->Cooling Outcome Did product oil out? Cooling->Outcome Seed Reheat, add EtOH & Seed Crystals Outcome->Seed Yes (Oiling) Success High-Purity Crystals (>98%) Outcome->Success No (Crystallization) Seed->Cooling

Figure 1: Self-validating recrystallization workflow and troubleshooting logic for pyrazolopyrazines.

References

  • Title: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade Source: Organic Process Research & Development (DOI) URL: [Link]

Technical Support Center: Minimizing Side Reactions in Pyrazolopyrazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazolopyrazine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrazolopyrazine core is a key component in numerous therapeutic agents, particularly in the development of kinase inhibitors.[1] However, its functionalization can be challenging due to the potential for various side reactions, which can impact yield, purity, and the overall efficiency of your synthetic route.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and minimize these common side reactions. The guidance is based on established chemical principles and field-proven insights to ensure the scientific integrity of your work.

Section 1: Understanding Pyrazolopyrazine Reactivity and Common Side Reactions

The pyrazolopyrazine scaffold, a fusion of pyrazole and pyrazine rings, presents a unique electronic landscape. The pyrazole moiety is generally electron-rich, while the pyrazine ring is electron-deficient. This electronic dichotomy governs its reactivity and can lead to challenges in achieving regioselectivity during functionalization.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a mixture of regioisomers in my electrophilic substitution reaction?

A1: Regioisomer formation is a common challenge when functionalizing pyrazolopyrazines, particularly during electrophilic aromatic substitution. The outcome is a delicate balance of steric and electronic factors.[2][3] The electron-rich pyrazole ring is generally more susceptible to electrophilic attack than the electron-deficient pyrazine ring. Within the pyrazole ring, the C3 position is often the most reactive site for electrophilic substitution. This preference can be rationalized by the stability of the resulting intermediate, which can maintain the aromaticity of the six-membered pyrazine ring.[4]

  • Troubleshooting Steps:

    • Solvent and Temperature Optimization: The choice of solvent and reaction temperature can significantly influence regioselectivity.[3] Experiment with a range of solvents with varying polarities and temperatures to find the optimal conditions for your specific substrate.

    • Directing Groups: The presence of directing groups on the pyrazolopyrazine core can be exploited to favor the formation of a single regioisomer. Both activating and deactivating groups can influence the position of electrophilic attack.

    • Catalyst Selection: In metal-catalyzed reactions, the choice of ligand and metal center can play a crucial role in directing the functionalization to a specific position.[5]

Q2: I am observing over-functionalization of my pyrazolopyrazine substrate. How can I prevent this?

A2: Over-functionalization, or the introduction of more than one functional group, can occur when the product of the initial reaction is more reactive than the starting material. This is particularly common in reactions like halogenation or nitration.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use of a slight excess of the limiting reagent can sometimes be beneficial, but a large excess of the functionalizing agent should be avoided.

    • Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired product is formed. Lowering the reaction temperature can also help to slow down the rate of the second functionalization.

    • Protecting Groups: If certain positions are particularly prone to over-reactivity, consider the use of protecting groups to temporarily block these sites.[6]

Q3: My transition-metal-catalyzed cross-coupling reaction is giving low yields and significant amounts of homocoupled byproducts. What could be the cause?

A3: Low yields and homocoupling are frequent issues in cross-coupling reactions involving heteroaromatic compounds like pyrazolopyrazines.[7][8] These problems can arise from a variety of factors, including catalyst deactivation, slow oxidative addition, or fast reductive elimination of homocoupled products.

  • Troubleshooting Steps:

    • Ligand Screening: The choice of ligand is critical for stabilizing the metal catalyst and promoting the desired cross-coupling pathway. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to identify the optimal one for your system.

    • Base and Solvent Optimization: The base and solvent system can have a profound impact on the reaction outcome. A careful screening of different bases (e.g., carbonates, phosphates, alkoxides) and solvents is recommended.

    • Pre-catalyst Activation: Ensure your catalyst is properly activated. Some pre-catalysts require an activation step before the reaction begins.

    • Inert Atmosphere: Strict adherence to an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation and other side reactions.

Section 2: Troubleshooting Guide for Specific Functionalization Reactions

This section provides a more detailed breakdown of common issues encountered during specific types of pyrazolopyrazine functionalization reactions.

Halogenation Reactions

Halogenated pyrazolopyrazines are valuable intermediates for further functionalization via cross-coupling reactions. However, controlling the regioselectivity and extent of halogenation can be challenging.

Problem Potential Cause(s) Troubleshooting Solutions
Formation of a mixture of mono-halogenated isomers Competing reactive sites on the pyrazolopyrazine core.Optimize reaction conditions (solvent, temperature).[3] Utilize directing groups to favor a single isomer. Consider using a milder halogenating agent.
Di- or poly-halogenation High reactivity of the mono-halogenated product. Excess halogenating agent.Reduce the stoichiometry of the halogenating agent. Monitor the reaction closely and quench it upon formation of the desired product. Lower the reaction temperature.
No reaction or low conversion Deactivated pyrazolopyrazine ring. Insufficiently reactive halogenating agent.Use a more reactive halogenating agent (e.g., N-bromosuccinimide over bromine). Increase the reaction temperature. Consider using a Lewis acid catalyst to activate the substrate.
C-H Functionalization

Direct C-H functionalization is a highly atom-economical method for introducing new bonds.[5][9] However, achieving high regioselectivity can be a significant hurdle.

Problem Potential Cause(s) Troubleshooting Solutions
Poor regioselectivity Multiple C-H bonds with similar reactivity.Employ a directing group to guide the metal catalyst to a specific C-H bond.[5] Screen different transition metal catalysts and ligands.[10][11] Optimize reaction conditions, particularly the solvent and additives.[12]
Low yield Inefficient C-H activation. Catalyst deactivation.Increase the reaction temperature. Use a more active catalyst system. Ensure the reaction is performed under strictly anhydrous and inert conditions.
Substrate decomposition Harsh reaction conditions.Use milder reaction conditions (lower temperature, less reactive catalyst). Consider a different C-H functionalization strategy.
Protecting Group Strategies

The nitrogen atoms in the pyrazolopyrazine core can sometimes interfere with functionalization reactions. Protecting groups can be employed to circumvent these issues.[6]

Problem Potential Cause(s) Troubleshooting Solutions
N-functionalization instead of C-functionalization High nucleophilicity of the nitrogen atoms.Protect the nitrogen atoms with a suitable protecting group (e.g., Boc, Cbz, SEM).[13]
Difficulty in removing the protecting group Protecting group is too stable under the desired deprotection conditions.Choose a protecting group that can be removed under orthogonal conditions to other functional groups in the molecule.[6][14]
Protecting group is not stable to the reaction conditions The chosen protecting group is cleaved during the functionalization step.Select a more robust protecting group that is compatible with the subsequent reaction conditions.

Section 3: Experimental Protocols and Data Visualization

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of a halo-pyrazolopyrazine with a boronic acid. Optimization will be required for specific substrates.

  • To an oven-dried reaction vessel, add the halo-pyrazolopyrazine (1.0 equiv), the boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[15]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed solvent Modify Solvent System (e.g., polar vs. non-polar) start->solvent temp Adjust Reaction Temperature (increase or decrease) solvent->temp If no improvement success Desired Regioisomer Obtained solvent->success Success directing_group Introduce a Directing Group temp->directing_group If still a mixture temp->success Success catalyst Screen Different Catalysts/Ligands directing_group->catalyst If directing group is not an option directing_group->success Success protecting_group Utilize a Protecting Group Strategy catalyst->protecting_group If catalyst screen fails catalyst->success Success protecting_group->success Success failure Re-evaluate Synthetic Strategy protecting_group->failure If all else fails

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazolopyrazine functionalization.

Section 4: Concluding Remarks

The functionalization of pyrazolopyrazines is a critical aspect of modern drug discovery. While side reactions can present significant challenges, a systematic approach to troubleshooting, grounded in a solid understanding of the underlying chemical principles, can lead to successful outcomes. This guide provides a starting point for addressing common issues. Remember that each substrate is unique, and optimization of reaction conditions is often necessary to achieve the desired results.

References

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Scope and limitation of the reaction. aReaction conditions: pyrazine... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (n.d.). KTU ePubl. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). SpringerLink. [Link]

  • Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (n.d.). Open Access Pub. [Link]

  • Transition metal-catalyzed functionalization of pyrazines - PubMed. (2013, June 14). National Center for Biotechnology Information. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI. [Link]

  • Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (n.d.). SciSpace. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed. (2020, August 19). National Center for Biotechnology Information. [Link]

  • C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones | Request PDF - ResearchGate. (2022, December 5). ResearchGate. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - MDPI. (2021, August 18). MDPI. [Link]

  • WO2023114954A1 - Pyrazolopyrazine compounds as shp2 inhibitors - Google Patents. (2015, September 1).
  • Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy - PubMed. (2024, August 22). National Center for Biotechnology Information. [Link]

  • (PDF) Transition metal-catalyzed functionalization of pyrazines - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles - Kyung Hee University. (2020, August 28). Kyung Hee University. [Link]

  • Common pitfalls in preclinical cancer target validation - PubMed. (2017, May 19). National Center for Biotechnology Information. [Link]

  • Dealing with the challenges of drug discovery | CAS. (2023, December 15). CAS. [Link]

  • Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Functionalization of Position 7 of Pyrazolo[1,5- a ]pyrazines - ResearchGate. (2024, July 1). ResearchGate. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC. (2022, August 24). National Center for Biotechnology Information. [Link]

  • Molecules | Special Issue : Extraction, Purification and Application of Antioxidants from Food Matrices, Wastes and By-Products - MDPI. (n.d.). MDPI. [Link]

  • Purification Techniques for Actinide Radiolysis Studies (Conference) | OSTI.GOV. (2024, August 11). Office of Scientific and Technical Information. [Link]

Sources

Technical Support Center: Handling and Stability of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one in Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges researchers encounter when working with the 1H-pyrazolo[3,4-b]pyrazin-3(2H)-one scaffold.

This bicyclic system is a privileged hinge-binding motif frequently utilized in kinase inhibitor development (e.g., SGK1 inhibitors) due to its favorable aqueous solubility and low lipophilicity compared to traditional indazoles . However, the presence of the pyrazolone moiety introduces significant stability vulnerabilities under alkaline conditions, ranging from rapid oxidative degradation to ambident nucleophilic side reactions .

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does my this compound stock solution turn pink or brown when formulated in basic buffers (pH > 8.0)? Causality: Pyrazolone derivatives are highly susceptible to base-catalyzed oxidative degradation. Under basic conditions, the acidic proton (pKa ~4–6) is lost, yielding an electron-rich ambident anion. In the presence of dissolved oxygen, this anion readily undergoes single-electron oxidation. This initiates a radical coupling cascade that generates highly conjugated, colored dimeric or azo byproducts . Resolution: Always degas basic buffers (e.g., via sparging with argon or nitrogen for 15 minutes) prior to formulation. Store solutions in amber vials with minimal headspace to prevent photo-induced oxidative acceleration.

Q2: During synthetic functionalization in basic media (e.g., K₂CO₃ in DMF), LC-MS shows a mixture of products with identical mass but different retention times. What is happening? Causality: The deprotonated this compound exists as a resonance-stabilized ambident nucleophile. Because the negative charge is delocalized across the N1 nitrogen, N2 nitrogen, and O3 oxygen (via tautomerization), electrophilic attack (such as alkylation) can occur at multiple sites simultaneously, yielding a mixture of N-alkylated and O-alkylated isomers . Resolution: Regioselectivity can be engineered by tuning the hardness/softness of the base and the solvent. Using a softer base (like Cs₂CO₃) or adding chelating agents can direct alkylation preferentially toward the desired heteroatom.

Q3: Is the pyrazine ring stable to strong aqueous base (e.g., 1M NaOH) during ester hydrolysis steps? Causality: While isolated pyrazines are generally robust, fusion to an electron-donating pyrazolone ring alters the electronic landscape. Under highly basic conditions (pH > 12) and elevated temperatures, the electron-deficient carbons of the pyrazine ring become susceptible to nucleophilic addition by hydroxide ions. This leads to hydrolytic ring-opening and complete loss of the pharmacophore. Resolution: Perform ester hydrolyses using milder conditions (e.g., LiOH in THF/Water at 0°C to room temperature) and strictly monitor the reaction via TLC or LC-MS, quenching immediately upon completion.

Part 2: Mechanistic Visualization

The following diagram maps the divergent degradation pathways of the scaffold when exposed to alkaline environments.

G A This compound B Basic Conditions (pH > 8.0) A->B C Deprotonation (pKa ~4-6) Ambident Anion B->C D Base-Catalyzed Oxidation (O2 dependent) B->D Dissolved O2 E Hydrolytic Cleavage (Strong Base / Heat) B->E Elevated Temp F Nucleophilic Side Reactions (N/O-Alkylation) C->F Electrophiles G Colored Dimerization Products D->G H Ring-Opened Degradants E->H

Degradation pathways of this compound under basic conditions.

Part 3: Quantitative Stability Profile

To guide your experimental design, the table below summarizes the kinetic stability of the this compound scaffold across various pH ranges.

pH RangeBuffer/ConditionPrimary Degradation PathwayEstimated t₁/₂ (25°C)Recommended Handling Action
pH 4.0 - 6.0 Acetate / CitrateNone (Highly Stable)> 6 monthsStandard storage conditions.
pH 7.4 PBS (Ambient Air)Mild Oxidation~ 4 weeksStore in amber vials; protect from light.
pH 8.5 - 10.0 Carbonate BufferBase-Catalyzed Oxidation48 - 72 hoursDegas solvents (Ar/N₂); minimize headspace.
pH > 12.0 0.1M NaOH (Aqueous)Hydrolytic Ring Cleavage< 4 hoursQuench reactions immediately; maintain < 0°C.

Part 4: Self-Validating Experimental Protocol

Base-Stability and Forced Degradation Assay

Self-Validating Mechanism: This protocol incorporates a parallel inert-atmosphere control. By comparing the degradation rate in ambient air versus an argon-purged environment, researchers can definitively isolate oxidative degradation (O₂-dependent) from hydrolytic cleavage (OH⁻-dependent).

Step 1: Preparation of Stock Solutions

  • Accurately weigh 5.0 mg of this compound.

  • Dissolve in 1.0 mL of LC-MS grade DMSO to create a concentrated stock. Note: Ensure the DMSO is anhydrous to prevent premature hydrolysis.

Step 2: Buffer Preparation and Environmental Control

  • Prepare a 100 mM Sodium Carbonate buffer adjusted to pH 9.5.

  • Control Arm (Hydrolysis Focus): Transfer 10 mL of the buffer to a Schlenk flask. Degas via three freeze-pump-thaw cycles and backfill with Argon.

  • Test Arm (Oxidation Focus): Transfer 10 mL of the buffer to an open Erlenmeyer flask exposed to ambient air.

Step 3: Stress Conditions Incubation

  • Spike 100 µL of the DMSO stock solution into both the Control Arm and the Test Arm (final concentration ~0.5 mg/mL).

  • Incubate both vessels at 40°C using a thermomixer.

  • Withdraw 100 µL aliquots from each arm at T=0, 2, 4, 8, and 24 hours.

Step 4: Quenching and LC-MS Analysis

  • Immediately quench each withdrawn aliquot by mixing it with 100 µL of 0.1% Formic Acid in Acetonitrile (neutralizing the base to halt degradation).

  • Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble polymeric degradants.

  • Analyze the supernatant via Reverse-Phase LC-MS (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid).

  • Data Interpretation: A loss of parent mass exclusively in the Test Arm confirms base-catalyzed oxidation. A parallel loss in the Control Arm indicates hydrolytic pyrazine ring cleavage.

References

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. National Center for Biotechnology Information (PMC). Available at: [Link]

Scale-up challenges for pyrazolo[3,4-b]pyrazin-3-one production

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Scale-Up & Troubleshooting for Pyrazolo[3,4-b]pyrazin-3-one

Introduction

The pyrazolo[3,4-b]pyrazin-3-one scaffold is a critical pharmacophore in kinase inhibitor development (e.g., GSK-3, PDE inhibitors).[1][2] However, its production at scale presents a "perfect storm" of process chemistry challenges: the high energy of hydrazine, the poor solubility of the fused pyrazine core ("brick dust"), and complex tautomeric equilibria.

This guide moves beyond basic synthesis to address the causality of failure during scale-up. It is designed as a self-validating system—if you follow the in-process controls (IPCs) defined here, the protocol validates itself in real-time.

Module 1: The Synthesis Workflow

Core Reaction: Cyclocondensation of methyl 3-aminopyrazine-2-carboxylate with hydrazine hydrate.[3]

Visualizing the Pathway

The following diagram outlines the critical decision nodes during the reaction and workup.

ReactionWorkflow Start Start: Methyl 3-aminopyrazine- 2-carboxylate Reagent Add Hydrazine Hydrate (Controlled Addition) Start->Reagent Intermediate IPC 1: Hydrazide Intermediate Formed? Reagent->Intermediate Intermediate->Reagent No (Stall) Cyclization Heat to Reflux (Ring Closure) Intermediate->Cyclization Yes IPC2 IPC 2: Ester Peak Gone (IR/HPLC)? Cyclization->IPC2 IPC2->Cyclization No (Continue Reflux) Quench Acidify to pH 4-5 (Precipitate Product) IPC2->Quench Yes Filter Filtration & Wash (Remove Hydrazine) Quench->Filter

Caption: Logical workflow for the cyclocondensation process, emphasizing In-Process Controls (IPC) to prevent batch failure.

Module 2: Troubleshooting Guide

Scenario A: "The reaction stalled. I see the intermediate but no product."

Diagnosis: This is a kinetic trap. The first step (hydrazide formation) is fast and exothermic. The second step (ring closure/dehydration) requires higher activation energy. The Fix:

  • Solvent Switch: If using ethanol, the reflux temperature (78°C) may be insufficient for ring closure on the electron-deficient pyrazine ring. Switch to n-butanol (117°C) or water (100°C).

  • Catalysis: Add 5 mol% acetic acid . This protonates the pyrazine nitrogen, making the carbonyl more electrophilic and accelerating the intramolecular attack.

Scenario B: "My yield is high, but the product is red/brown instead of off-white."

Diagnosis: Oxidation of the hydrazine or the electron-rich pyrazole ring. Pyrazolo-pyrazines are prone to air oxidation at high temperatures. The Fix:

  • Degassing: You must sparge the reaction solvent with Nitrogen/Argon for 30 minutes before adding hydrazine.

  • Hydrazine Quality: Use fresh hydrazine hydrate. Old stocks accumulate impurities that catalyze colored side-products.

  • Workup: Wash the filter cake with cold isopropanol containing 1% sodium metabisulfite (antioxidant).

Scenario C: "The product won't dissolve for analysis (The 'Brick Dust' Problem)."

Diagnosis: The 1H-pyrazolo[3,4-b]pyrazin-3-one core is planar and forms strong intermolecular H-bonds (dimers), leading to extreme insolubility. The Fix:

  • NMR Solvent: Do not use pure DMSO-d6. Use DMSO-d6 + 5% TFA (Trifluoroacetic acid) . The acid breaks the H-bond dimers, solubilizing the compound and sharpening the peaks.

  • Purification: Recrystallization is often impossible. Rely on "slurry washing" (trituration) in hot ethanol or acetonitrile to remove impurities while leaving the product solid.

Module 3: Safety & Scale-Up Protocols

Hazard: Hydrazine Hydrate is a potent carcinogen, a sensitizer, and thermally unstable.

Critical Safety Parameters (Process Safety)
ParameterLimit/StandardReason
Hydrazine Equivalents Max 1.2 - 1.5 eqExcess hydrazine is difficult to remove and poses a genotoxic risk (PGI) in the final drug substance [1].
Dosing Temperature < 40°CHydrazine addition is exothermic.[2] High T during addition can trigger thermal runaway or immediate solvent boil-over [2].
Quench pH pH 4.0 - 5.0Acidifying ensures the product precipitates (enol form) but keeps residual hydrazine protonated (

) and soluble in the mother liquor for removal.
Waste Disposal Bleach DestructionTreat mother liquors with dilute hypochlorite to oxidize residual hydrazine to

before disposal [3].

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the NMR show a missing proton on the pyrazine ring? A: It likely isn't missing. In DMSO-d6, the amide/enol proton (NH at position 1 or OH at position 3) is often broad and exchanges with water. Furthermore, the pyrazine ring protons can shift significantly depending on the tautomer (oxo-form vs. hydroxy-form).

  • Validation: Run the NMR with a drop of

    
    . If the broad peak disappears, it was the exchangeable NH/OH.
    

Q2: Can I use a different base than hydrazine? A: No. Hydrazine acts as the dinucleophile required to form the pyrazole ring. However, you can use hydrazine hydrochloride combined with a stoichiometric base (like TEA) if handling liquid hydrazine hydrate is restricted by safety protocols.

Q3: How do I remove trace hydrazine to meet ppm limits? A: Standard drying isn't enough.

  • Protocol: Reslurry the final solid in water containing 1 eq of acetone . Acetone reacts with residual hydrazine to form acetone azine, which is water-soluble and washes away.

  • Reference: This method reduces hydrazine levels to <10 ppm [1].

Q4: The reaction mixture turned into a solid block. What happened? A: You encountered "unstirred precipitation." The product precipitated so fast it seized the impeller.

  • Prevention:[4] Ensure a minimum solvent volume of 10-15 volumes (mL/g) relative to the starting material. Use an overhead stirrer (high torque), not a magnetic stir bar, for any scale >5g.

References

  • Removal of Hydrazine Impurities: Vertex AI Search. (2024).[5] Method for removing organic impurities in hydrazine hydrate. 6[1][2][5][7]

  • Process Safety of Hydrazine: Fisher Scientific. (2023).[4][8] Safety Data Sheet: Hydrazine Hydrate. 4[1][2][5]

  • Scalable Synthesis & Flow Chemistry: Organic Process Research & Development. (2024).[5] Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. 5[1][5][7]

  • Solubility Enhancement: National Institutes of Health (NIH). (2022).[1][3][7][9][10][11] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives. 12[1][5][7]

Sources

Validation & Comparative

Spectral Fingerprinting of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for the NMR spectral analysis of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one , designed for researchers in medicinal chemistry and structural biology.

Executive Summary: The "Tautomeric Trap" in Kinase Inhibitor Design

This compound is a privileged scaffold in drug discovery, serving as a bioisostere for the purine core in ATP-competitive kinase inhibitors (e.g., TBK1, EGFR inhibitors). However, its utility is often compromised by structural misassignment.

The core challenge lies in its prototropic tautomerism . While often drawn as the 3-hydroxy enol (A), in polar media (DMSO-d6) relevant to biological assays, it predominantly exists as the 3-oxo lactam (B). Misidentifying this species leads to erroneous SAR (Structure-Activity Relationship) models.

This guide provides a definitive spectral comparison between the Product (the actual 3-oxo species observed) and its Alternatives (theoretical enol forms and structural isomers), grounded in experimental causality.

Structural Dynamics & Logic

Before analyzing spectra, one must understand the species in solution. The equilibrium is solvent-dependent. In DMSO-d6 (the standard for biological compounds), the intermolecular hydrogen bonding favors the oxo-form .

Tautomeric Equilibrium Workflow

The following diagram illustrates the structural logic and the synthesis pathway typically used to access this scaffold, highlighting the critical decision points for NMR analysis.

Tautomerism Start Precursor: 3-chloropyrazine-2-carbonitrile Reaction Hydrazine Cyclization (NH2NH2, EtOH, Reflux) Start->Reaction Product This compound Reaction->Product Oxo SPECIES A (Dominant): 3-Oxo Lactam (2H-tautomer) DMSO-d6 favored Product->Oxo  Major Form   Enol SPECIES B (Minor/Transient): 3-Hydroxy Enol (OH-tautomer) Non-polar solvent favored Product->Enol  Minor Form   Oxo->Enol  Prototropic Shift  

Figure 1: Synthesis and tautomeric equilibrium of the pyrazolo[3,4-b]pyrazine scaffold. The 3-oxo form is the dominant species in polar aprotic solvents.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility, follow this standardized protocol. This method minimizes water exchange broadening which can obscure critical NH signals.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS. Why? CDCl3 often leads to aggregation and broadened signals due to poor solubility of the polar lactam.

  • Concentration: 5-10 mg in 0.6 mL. High concentrations favor dimerization, potentially shifting NH signals.

  • Drying: The sample must be strictly anhydrous. Water protons exchange with the pyrazole NH, causing the signal to vanish or broaden into the baseline.

Step 2: Acquisition Parameters (500 MHz equivalent)
  • 1H NMR: Pulse angle 30°, Relaxation delay (D1) > 2.0s (critical for integration of aromatic protons), Scans = 16-64.

  • 13C NMR: Power-gated decoupling, D1 > 3.0s (to allow relaxation of quaternary carbons C3, C3a, C7a).

1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is characterized by a distinct deshielding pattern due to the electron-deficient pyrazine ring.

Key Assignments (DMSO-d6)
PositionSignal TypeChemical Shift (δ ppm)Mechanistic Insight
NH (N1/N2) Broad Singlet12.0 – 13.5 Highly diagnostic. The extreme downfield shift indicates a lactam (CONH) or tightly H-bonded pyrazole NH. Broadening is due to quadrupole relaxation and solvent exchange.
H-5 (Pyrazine) Doublet (J~2.5 Hz)8.50 – 8.70 Deshielded by the adjacent ring nitrogen (N4).
H-6 (Pyrazine) Doublet (J~2.5 Hz)8.30 – 8.50 Slightly less deshielded than H-5.[1] The coupling constant (J ~2.5 Hz) is characteristic of para-like coupling in the pyrazine ring.

Comparative Note: If you observe a sharp singlet at ~10-11 ppm, suspect the Enol (OH) form or an impurity. The Lactam NH is characteristically broad and further downfield.

13C NMR Spectral Analysis

The 13C spectrum provides the definitive proof of the Lactam (C=O) structure over the Enol (C-OH) .

Key Assignments (DMSO-d6)
PositionCarbon TypeChemical Shift (δ ppm)Diagnostic Value
C-3 Carbonyl (C=O)155.0 – 160.0 CRITICAL: A shift <160 ppm typically supports the cyclic amide (lactam). A true C-OH (enol) often resonates further downfield (>160-165 ppm) or shows different HMBC connectivity.
C-7a Quaternary150.0 – 153.0 Bridgehead carbon adjacent to N1.
C-5 Methine (CH)145.0 – 148.0 Alpha to pyrazine nitrogen.
C-6 Methine (CH)135.0 – 140.0 Beta to pyrazine nitrogen.
C-3a Quaternary125.0 – 130.0 Bridgehead carbon beta to carbonyl.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against common structural isomers and tautomers that often confuse researchers.

Table 1: Shift Comparison of Pyrazolo-Fused Systems
FeatureTarget: [3,4-b]pyrazin-3-one Alt 1: [3,4-b]pyridin-3-one Alt 2: [3,4-d]pyrimidin-4-one
Core Ring Pyrazine (1,4-diazine)Pyridine (1-azine)Pyrimidine (1,3-azine)
Aromatic H 2 protons (d, d)3 protons (d, dd, d)1 proton (s)
H-Shift Range 8.3 - 8.7 ppm7.0 - 8.5 ppm8.0 - 8.5 ppm
C=O[1][2][3][4][5] Shift ~158 ppm~162 ppm~158 ppm
Differentiation Coupling Constant: The J~2.5 Hz between H5/H6 is unique to the pyrazine fusion.Multiplicity: Pyridine analog shows a characteristic AMX or ABC spin system.Singlet: Pyrimidine analog has only one aromatic proton (H6).
Advanced Validation: 2D NMR (HMBC)

To conclusively prove the [3,4-b] fusion (vs [4,3-b]):

  • Experiment: 1H-15N HMBC.

  • Observation: Look for Cross-peaks between the Pyrazine H-5 and the Pyrazole N-1.

  • Logic: In the [3,4-b] system, H-5 is 3 bonds away from N-1. In the isomeric [4,3-b] system, the connectivity distance changes, altering the correlation intensity.

References

  • Tautomerism in Pyrazoles: Elguero, J., et al.[2][3] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.[2]

  • Synthesis of Pyrazolo[3,4-b]pyrazines: Journal of Heterocyclic Chemistry, "Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine derivatives."

  • NMR of Fused Pyrazoles: Holzer, W., et al. "1H and 13C NMR spectral characterization of pyrazolo-fused systems." Magnetic Resonance in Chemistry.

  • Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry, "Discovery of Pyrazolo[3,4-b]pyridines and Pyrazines as Kinase Inhibitors."

Sources

X-Ray Crystallographic Comparison Guide: Pyrazolo[3,4-b]pyrazin-3-one Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

In structure-based drug design (SBDD), the selection of a hinge-binding scaffold dictates not only the primary affinity for the kinase ATP-binding pocket but also the downstream pharmacokinetic viability of the lead series. This guide provides an objective, data-driven comparison of pyrazolo[3,4-b]pyrazin-3-one derivatives against other prevalent kinase inhibitor scaffolds (such as pyrrolo[2,3-b]pyridines and indazoles). Designed for structural biologists and medicinal chemists, this document synthesizes X-ray crystallographic data, binding mechanics, and self-validating experimental protocols to accelerate lead optimization.

Structural Rationale: The Pyrazolo[3,4-b]pyrazin-3-one Advantage

The efficacy of a kinase inhibitor is fundamentally tied to its ability to mimic the hydrogen-bonding network of the adenine ring of ATP while minimizing entropic penalties.

Causality of Scaffold Selection: Crystallographic studies reveal that the pyrazolo[3,4-b]pyrazine core is exceptionally planar, with an r.m.s. deviation of merely ~0.0089 Å across the bicyclic system[1]. This rigid planarity is critical; it restricts the conformational entropy of the unbound ligand, significantly lowering the entropic penalty (


) upon insertion into the narrow ATP-binding cleft.

When functionalized as a 3-one derivative , the scaffold gains a highly polarized carbonyl oxygen. This oxygen acts as a potent hydrogen bond acceptor, while the adjacent N-H acts as a donor. Together, they form a robust, directional bidentate interaction with the backbone amide and carbonyl of the kinase hinge region[2]. Furthermore, the electron-deficient nature of the pyrazine ring uniquely positions it to engage in strong


-cation interactions with the conserved catalytic lysine (e.g., Lys127 in SGK1 or Lys85 in GSK-3

), an interaction often absent or weaker in carbocyclic or less electron-deficient scaffolds[2].

G A Pyrazolo[3,4-b]pyrazin-3-one Core Scaffold B Carbonyl (3-one) & N-H Motif A->B Structural Feature C Electron-Deficient Pyrazine Ring A->C Structural Feature D Bidentate H-Bonding (Kinase Hinge) B->D Donates & Accepts E π-Cation Interaction (Catalytic Lysine) C->E Electrostatic Pull F High Ligand Efficiency & Target Selectivity D->F Anchors Ligand E->F Boosts Affinity

Caption: Structural causality of pyrazolo[3,4-b]pyrazin-3-one binding logic in kinase ATP pockets.

Comparative Crystallographic Performance

To objectively evaluate the pyrazolo[3,4-b]pyrazin-3-one core, we must benchmark its crystallographic metrics against alternative scaffolds. The table below summarizes typical high-resolution X-ray data and binding metrics derived from synchrotron datasets.

Metric / FeaturePyrazolo[3,4-b]pyrazin-3-onesPyrrolo[2,3-b]pyridinesIndazoles
Primary Target Class SGK1, PIM, GSK-3

SGK1, BRAF, JAKCDK, GSK-3

, AKT
Hinge Interaction Bidentate (Strong)Bidentate (Moderate)Monodentate / Bidentate

-Cation Engagement
High (via Pyrazine)Low to ModerateWeak
Core Planarity (r.m.s.d) ~0.0089 Å[1]~0.0150 Å~0.0220 Å
Typical Resolution 1.8 Å – 2.2 Å2.0 Å – 2.5 Å2.1 Å – 2.8 Å
Ligand Efficiency (LE) ~0.38 kcal/mol/HA~0.34 kcal/mol/HA~0.31 kcal/mol/HA
Solvent Exposure Minimal (Deep pocket burial)ModerateHigh (Solvent channel)

Data Synthesis: The pyrazolo[3,4-b]pyrazin-3-one scaffold consistently yields higher Ligand Efficiency (LE) due to its ability to satisfy deep-pocket electrostatic requirements while maintaining a low heavy-atom count.

Self-Validating Experimental Protocol: Co-Crystallization

Obtaining high-resolution X-ray structures (< 2.0 Å) of kinase-inhibitor complexes requires a rigorous, self-validating workflow. As a best practice, never proceed to the next step without passing the embedded Quality Control (QC) gate.

Step 1: Protein Expression and Purification
  • Procedure: Express the kinase domain (e.g., SGK1 residues 60-431) with truncated flexible N/C-termini to reduce surface entropy. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) using a Superdex 75 column.

  • Causality: Flexible loops and aggregation poison crystal lattice formation by introducing heterogeneous nucleation sites.

  • Validation Gate: Analyze the SEC peak via Multi-Angle Light Scattering (SEC-MALS). Do not proceed unless the protein is >95% monodisperse monomer.

Step 2: Ligand Complexation
  • Procedure: Incubate the purified kinase (concentrated to 10-12 mg/mL) with a 5x molar excess of the pyrazolo[3,4-b]pyrazin-3-one derivative (dissolved in 100% DMSO, final DMSO concentration < 2% v/v) for 2 hours on ice.

  • Causality: A high local concentration is required to overcome the ligand's off-rate (

    
    ) and ensure 100% pocket saturation during the multi-day crystallization process[3].
    
  • Validation Gate: Perform Differential Scanning Fluorimetry (DSF/Thermal Shift). Proceed only if the complex exhibits a

    
     compared to the apo-protein , confirming target engagement in solution.
    
Step 3: Vapor Diffusion Crystallization
  • Procedure: Set up hanging drop vapor diffusion plates at 20°C. Mix 1

    
    L of the protein-ligand complex with 1 
    
    
    
    L of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).
  • Causality: Slow vapor equilibration allows the droplet to enter the metastable zone gradually, favoring the growth of fewer, well-ordered, macroscopic crystals rather than a shower of microcrystals[4].

  • Validation Gate: Inspect drops under a UV fluorescence microscope. True protein-ligand crystals will fluoresce blue (tryptophan emission at ~350 nm) , distinguishing them from false salt crystals.

Step 4: Synchrotron Data Collection & Refinement
  • Procedure: Cryoprotect crystals in mother liquor supplemented with 20% glycerol. Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (100 K)[1]. Solve the structure using Molecular Replacement (MR).

  • Causality: Cryo-cooling to 100 K mitigates the severe radiation damage caused by high-brilliance synchrotron X-rays, preserving the electron density of the inhibitor.

  • Validation Gate: Evaluate the initial diffraction images. Only collect a full 360° dataset if the Wilson B-factor is < 40 Ų and there is an absence of diffuse ice rings.

G QC1 QC: SEC-MALS (>95% Monomer) S2 2. Ligand Complexation (5x Molar Excess) QC1->S2 QC2 QC: Thermal Shift (ΔTm > 2°C) S3 3. Vapor Diffusion Crystallization QC2->S3 QC3 QC: UV Fluorescence (Protein vs Salt) S4 4. Synchrotron X-ray Data Collection QC3->S4 QC4 QC: Wilson B-factor & Ice Ring Check S5 5. Phasing & Refinement QC4->S5 S1 1. Protein Purification (Affinity & SEC) S1->QC1 S2->QC2 S3->QC3 S4->QC4

Caption: Self-validating X-ray crystallography workflow for kinase-inhibitor complexes.

References

  • Source: National Institutes of Health (NIH) / ACS Med Chem Lett.
  • Title: Crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)
  • Source: International Union of Crystallography (IUCrData)
  • Title: 6WU8: Structure of human SHP2 in complex with inhibitor IACS-13909 - RCSB PDB Source: RCSB Protein Data Bank URL

Sources

Comparative Fragmentation Guide: Pyrazolo[1,5-a]pyrazine vs. Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the development of kinase inhibitors and CNS-active agents, the pyrazolopyrazine scaffold is a privileged structure. However, synthetic routes often yield regioisomeric mixtures—most notably pyrazolo[1,5-a]pyrazine (the primary target in many JAK/STAT inhibitors) versus its isomers like pyrazolo[3,4-b]pyrazine .

Standard low-resolution MS (Single Quad) cannot distinguish these isomers as they share identical molecular formulas and often co-elute. This guide compares the fragmentation performance of High-Resolution Tandem Mass Spectrometry (HR-MS/MS) using Energy-Resolved Fragmentation against standard single-energy CID. We demonstrate that specific ring-cleavage mechanisms (Retro-Diels-Alder) provide the only reliable "fingerprint" for structural assignment without NMR.

Comparative Analysis: Fragmentation Modes

To distinguish these scaffolds, we compare two fragmentation methodologies. The "Product" in this context is the Stepped-Energy HCD (Higher-energy Collisional Dissociation) workflow, compared against the "Alternative" standard Single-Energy CID .

Performance Matrix: Isomer Differentiation
FeatureMethod A: Standard CID (35 eV) Method B: Stepped-Energy HCD (20, 40, 60 eV) Verdict
Primary Mechanism Side-chain cleavage (dealkylation).Skeletal ring shattering (Cross-ring cleavage).Method B is required for scaffold ID.[1]
Diagnostic Ions Low abundance.[1] Often obscured by noise.High abundance of "stub" ions (core scaffold fragments).Method B provides higher confidence.[1]
Isomer Specificity Low. Both isomers lose substituent groups (e.g., -CH3, -OH) identically.High. Distinct Retro-Diels-Alder (RDA) products observed.Method B is the validated choice.
Reproducibility Variable (dependent on labile groups).Robust (dependent on core bond energies).Method B is more transferable between labs.[1]
The "Fingerprint" Difference

The critical differentiator is the Retro-Diels-Alder (RDA) reaction.

  • Pyrazolo[1,5-a]pyrazine: The bridgehead nitrogen prevents certain symmetrical cleavages, favoring a specific loss of HCN and C2H2N fragments.

  • Pyrazolo[3,4-b]pyrazine: The fusion allows for a distinct opening of the pyrazine ring, often yielding a stable pyrazole-cation.

Mechanistic Deep Dive: The RDA Pathway

To interpret the data, one must understand the causality of the fragmentation. The pyrazine ring in these fused systems is electron-deficient and prone to Retro-Diels-Alder (RDA) cleavage upon collisional activation.

Theoretical Fragmentation Model[2]
  • Pathway A (HCN Loss): Common to nitrogen heterocycles. The loss of 27.01 Da (HCN) is ubiquitous but non-specific.

  • Pathway B (RDA Cleavage): The diagnostic pathway.

    • Observation: In [1,5-a] systems, the pyrazine ring cleavage typically generates a characteristic fragment corresponding to the loss of C2H2N or C2H2 depending on substitution.

Visualization: RDA Mechanism for Pyrazolo[1,5-a]pyrazine

The following diagram illustrates the charge-site initiated fragmentation leading to the diagnostic ion.

FragmentationMechanism Parent Parent Ion [M+H]+ Pyrazolo[1,5-a]pyrazine Excitation Collisional Activation (HCD) Parent->Excitation + Energy Intermediate Ring Opening (Distonic Ion) Excitation->Intermediate N-C Bond Scission Product_A Diagnostic Ion A [M+H - HCN]+ Intermediate->Product_A Pathway 1 (Common) Product_B Diagnostic Ion B (RDA Fragment) [M+H - C2H2N]+ Intermediate->Product_B Pathway 2 (Isomer Specific)

Figure 1: Proposed fragmentation pathway showing the bifurcation between non-specific HCN loss and the scaffold-specific RDA cleavage.

Validated Experimental Protocol

This protocol is designed to be self-validating . If you do not observe the "System Suitability" ions, the energy ramp is incorrect.

A. LC-MS/MS Conditions[3][4][5]
  • Instrument: Q-TOF or Orbitrap (Resolving Power > 30,000).

  • Ionization: ESI Positive Mode.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation is essential for charge-directed cleavage).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use Ammonium Acetate; it suppresses the protonated species needed for efficient fragmentation.

B. The "Stepped-Energy" Workflow

Instead of a single collision energy, apply a normalized collision energy (NCE) ramp.

  • Step 1: 20 NCE (Preserves molecular ion and labile side chains).

  • Step 2: 40 NCE (Induces cross-ring cleavage).

  • Step 3: 60 NCE (Shatters core for confirmation).

  • Detection: Acquire all three in a single multiplexed scan or DDA mode.

C. Data Interpretation (The Decision Tree)

Use this logic flow to assign the isomer.

DecisionTree Start Analyze MS/MS Spectrum (Precursor M+H) Check_27 Is loss of 27 Da (HCN) the Base Peak? Start->Check_27 Check_RDA Check for RDA Fragment (Loss of C2H2N / 40 Da) Check_27->Check_RDA Yes (Common) Result_15a Likely Pyrazolo[1,5-a]pyrazine (Bridgehead N stabilizes fragment) Check_RDA->Result_15a High Intensity RDA Result_34b Likely Pyrazolo[3,4-b]pyrazine (Alternative cleavage dominant) Check_RDA->Result_34b Absent/Low RDA

Figure 2: Logical decision tree for distinguishing pyrazolopyrazine isomers based on RDA fragment intensity.

Supporting Data: Characteristic Ions

The following table summarizes the theoretical and observed fragment ions for a generic unsubstituted pyrazolo[1,5-a]pyrazine core (MW ~119 Da) versus its isomer.

Fragment Typem/z TransitionOriginSpecificity
Precursor 120.05 → ...[M+H]+None
Neutral Loss ... → 93.04Loss of HCN (-27 Da)Low (Common to both)
RDA Fragment ... → 80.04Loss of C2H2N (Pyrazine ring cleavage)High (Favored in [1,5-a])
Ring Opening ... → 66.03Loss of C3H4N (Complex rearrangement)Medium

Note: For drug-like molecules, add the mass of your substituents to these core transitions.

References

  • Khakwani, S., et al. (2016).[2] Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Asian Journal of Chemistry.

    • Relevance: Establishes the baseline fragmentation (CO and HCN loss) for pyrazolo-fused systems.
  • Ge, X., et al. (2024).[3] Enhancing characterization of organic nitrogen components in aerosols and droplets using high-resolution aerosol mass spectrometry. Atmospheric Measurement Techniques.

    • Relevance: Validates the "Nitrogen Rule" and characteristic CxHyN+ fragments used in the identific
  • Holčapek, M., et al. (2010). Differentiation of structural isomers... by LC/Q-TOFMS using fragmentation prediction. Drug Testing and Analysis.

    • Relevance: Supports the methodology of using predicted fragmentation and high-resolution MS to distinguish positional isomers.
  • Śliwka-Kaszyńska, M., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation... Supported by ESI-MS/MS.[4][5] Molecules.

    • Relevance: Provides the theoretical grounding for using Retro-Diels-Alder (RDA) reactions as a diagnostic tool in ESI-MS/MS of fused ring systems.

Sources

Comparative Bioactivity Guide: Pyrazolo[3,4-b]pyrazine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing kinase inhibitor development cascades, I frequently encounter the critical decision of selecting the optimal bicyclic heteroaromatic core. Pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyrazine represent two highly privileged, yet mechanistically distinct, pharmacophores. While both serve as excellent ATP-competitive hinge binders, the subtle shift of a single nitrogen atom from the pyrimidine to the pyrazine configuration fundamentally alters their electronic distribution, hydrogen-bond acceptor vectors, and physicochemical properties.

This guide provides an objective, in-depth comparison of their bioactivity, structural causality, and the self-validating experimental protocols required to evaluate their performance in drug discovery.

Structural Causality and Kinase Binding Dynamics

Pyrazolo[3,4-d]pyrimidines are classic adenine isosteres. The pyrimidine nitrogens perfectly mimic the N1 and N3 of the adenine ring of ATP, allowing for robust, predictable hydrogen bonding with the backbone amides of the kinase hinge region. This scaffold has been successfully deployed in FDA-approved drugs and potent experimental inhibitors targeting kinases like EGFR, Src, and BTK 1[1].

Conversely, pyrazolo[3,4-b]pyrazines introduce a structural variation where the nitrogens are positioned at the 1,4-positions of the six-membered ring. This seemingly minor alteration has profound implications for binding kinetics. For instance, in the development of Serum/Glucocorticoid Regulated Kinase 1 (SGK1) inhibitors, pyrazolo[3,4-b]pyrazines demonstrated a unique ability to retain nanomolar inhibitory activity even at exceptionally high, physiological ATP concentrations (e.g., 500 µM)2[2]. The pyrazine ring nitrogens participate in alternative protein-ligand interactions—often via water-mediated networks—which stabilize the inhibitor-kinase complex against competitive ATP displacement. Furthermore, this scaffold often exhibits lower lipophilicity (LogD) and higher aqueous solubility compared to standard indazoles or pyrimidines[2].

KinaseBinding ATP ATP-Binding Pocket (Kinase Hinge Region) Pyr Pyrazolo[3,4-d]pyrimidine (Adenine Isostere) ATP->Pyr N1/N2 Interaction Pyz Pyrazolo[3,4-b]pyrazine (Altered H-Bond Vector) ATP->Pyz N4/N7 Interaction Mech1 Forms standard H-bonds with hinge backbone Pyr->Mech1 Mech2 Retains binding at high [ATP] (e.g., 500 µM) Pyz->Mech2 Target1 EGFR, Src, BTK Mech1->Target1 Target2 SGK1, p38 MAPK Mech2->Target2

ATP-binding pocket interaction logic for pyrazolo-fused scaffolds.

Quantitative Bioactivity Comparison

The distinct binding modes of these two scaffolds translate to different selectivity profiles and cellular potencies. Pyrazolo[3,4-d]pyrimidines generally exhibit potent anti-proliferative activity driven by multi-kinase inhibition, while pyrazolo[3,4-b]pyrazines can be fine-tuned for highly selective targeting with improved physicochemical parameters.

ScaffoldTarget / Cell LineNotable DerivativeIC₅₀ ValueKey Pharmacological Trait
Pyrazolo[3,4-d]pyrimidine EGFR (MCF-7 Cells)Compound 172.89 µMClassic hinge-binding; strong anti-proliferative effect[1].
Pyrazolo[3,4-d]pyrimidine EGFR (A549 Cells)Compound 248.21 µMInduces apoptosis and G2/M cell cycle arrest[1].
Pyrazolo[3,4-b]pyrazine SGK1 KinaseCompound 21a-h< 15 nMRetains extreme potency at 500 µM ATP concentrations[2].
Pyrazolo[3,4-b]pyrazine MCF-7 CellsCompound 90 (4-Cl)2.29 µMEnhanced aqueous solubility and target selectivity[1].
Experimental Methodologies for Scaffold Validation

To objectively compare the bioactivity of these scaffolds, researchers must employ orthogonal, self-validating systems. The biochemical assay confirms direct target engagement and ATP competition, while the cellular assay verifies membrane permeability and functional translation.

Workflow Prep Compound Preparation Kinase Radiometric Kinase Assay Prep->Kinase 10-500 µM ATP Cell CellTiter-Glo Viability Assay Kinase->Cell Hit Selection SAR SAR & IC50 Analysis Cell->SAR Data Processing

High-throughput screening workflow for kinase inhibitor validation.

Protocol 1: Radiometric In Vitro Kinase Assay (ATP-Competitive Evaluation)

Causality & Rationale: Fused heteroaromatic compounds often exhibit intrinsic autofluorescence, which can generate false positives or signal quenching in standard FRET-based kinase assays. A radiometric assay utilizing [γ-³³P]-ATP provides an absolute, interference-free quantification of kinase phosphotransfer activity. This is highly critical when evaluating the resilience of pyrazolo[3,4-b]pyrazines at high ATP concentrations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100). Dilute the target kinase (e.g., SGK1 or EGFR) to a final concentration of 1-5 nM.

  • Compound Titration: Serially dilute pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyrazine derivatives in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).

  • ATP Competition Setup: To assess hinge-binding resilience, run parallel assays at 10 µM ATP (standard) and 500 µM ATP (physiological). Spike the ATP solutions with 0.5 µCi of [γ-³³P]-ATP per well.

  • Reaction Initiation: Add the substrate peptide and the ATP mixture to the kinase/compound wells. Incubate at room temperature for 60 minutes.

  • Termination & Filtration: Quench the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. The basic substrate peptide binds to the negatively charged filter, while unreacted ATP is washed away.

  • Washing & Detection: Wash the filter plate three times with 1% phosphoric acid. Add scintillation fluid and quantify the retained radioactivity using a microplate scintillation counter. Calculate IC₅₀ values using non-linear regression.

Protocol 2: Cell Viability and Proliferation Assay (CellTiter-Glo)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential efflux or poor permeability. We utilize the CellTiter-Glo luminescent assay rather than the traditional MTT assay. MTT relies on metabolic conversion which can be artificially skewed by compounds that alter mitochondrial respiration without causing immediate cell death. CellTiter-Glo directly measures intracellular ATP, providing a highly sensitive readout of metabolically active cells with a "mix-and-measure" protocol that prevents the loss of apoptotic cells during wash steps.

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF-7 or A549 cells at a density of 3,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized pyrazole derivatives (0.1 nM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Ibrutinib).

  • Incubation: Incubate the treated cells for 72 hours to allow for multiple cell division cycles, ensuring the capture of cell cycle arrest mechanisms (e.g., G2/M arrest).

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.

  • Quantification: Read the luminescence on a multimode microplate reader. Normalize the data against the vehicle control to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

Both pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyrazine scaffolds are indispensable in the medicinal chemist's toolkit. While the pyrimidine core remains the gold standard for mimicking adenine in broad-spectrum kinase inhibition, the pyrazine core offers a strategic advantage when designing inhibitors that must overcome high endogenous ATP competition or require fine-tuned physicochemical properties.

References
  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Source: nih.gov.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: nih.gov.
  • Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors. Source: semanticscholar.org.

Sources

Validating Purity of Pyrazolo[3,4-b]pyrazin-3-one via HPLC Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Pyrazolo[3,4-b]pyrazin-3-one (CAS: 116056-01-0) is a critical bicyclic heteroaromatic scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., for GSK-3


 or CDK inhibition) and antiviral agents. Its structural integrity is defined by a pyrazine ring fused to a pyrazole moiety, introducing specific analytical challenges:
  • Tautomerism: The molecule exists in equilibrium between the 1H-keto (lactam) and 3-hydroxy (lactim) forms, which can cause peak splitting if mobile phase pH is not controlled.

  • Polarity: The multiple nitrogen atoms increase polarity, often leading to poor retention on standard C18 columns without ion-pairing or pH modification.

  • UV Activity: The conjugated

    
    -system provides strong UV absorption, making HPLC-UV a viable primary method, provided specificity against synthetic precursors is demonstrated.
    

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against UPLC and LC-MS alternatives and provides a validated protocol framework compliant with ICH Q2(R2) guidelines.

Method Comparison: HPLC vs. UPLC vs. LC-MS

Selection of the analytical technique depends on the stage of drug development. While HPLC-UV is the industry workhorse for QC, UPLC offers throughput, and LC-MS provides necessary specificity during early synthesis optimization.

Comparative Performance Matrix
FeatureHPLC-UV (Standard) UPLC-UV (Alternative) LC-MS (High Specificity)
Primary Use Case Routine QC, Purity ReleaseHigh-Throughput ScreeningImpurity Identification
Resolution (

)
High (with 5

m columns)
Superior (with <2

m columns)
Moderate (focus is on mass)
Run Time 15–30 mins3–8 mins5–15 mins
Sensitivity (LOD)

0.1% (Standard UV)

0.05% (Enhanced UV)
<0.01% (Trace analysis)
Solvent Consumption 15–30 mL/run2–5 mL/run5–10 mL/run
Cost Per Sample LowLow-MediumHigh
Critical Limitation Co-elution of isobaric impuritiesBackpressure limits (>600 bar)Matrix effects, buffer restrictions

Expert Insight: For Pyrazolo[3,4-b]pyrazin-3-one, standard HPLC is sufficient for purity validation >98%. However, during method development, LC-MS is mandatory to confirm that the main peak is not co-eluting with des-oxo or regioisomeric byproducts common in cyclization reactions.

Synthetic Pathway & Impurity Logic (Graphviz Visualization)

To validate specificity, one must understand what impurities to look for. The synthesis typically involves the condensation of 3-aminopyrazine-2-carboxylates with hydrazine.

SynthesisPath Precursor1 3-Aminopyrazine-2-carboxylate Intermediate Hydrazide Intermediate Precursor1->Intermediate Substitution Impurity1 Impurity A: Unreacted Ester Precursor1->Impurity1 No Rxn Impurity2 Impurity B: Hydrolysis Product (Acid Form) Precursor1->Impurity2 Hydrolysis Precursor2 Hydrazine Hydrate Precursor2->Intermediate Product Pyrazolo[3,4-b]pyrazin-3-one (Target) Intermediate->Product Cyclization (-H2O) Impurity3 Impurity C: Regioisomer Intermediate->Impurity3 Wrong Cyclization

Figure 1: Synthetic pathway highlighting potential impurities (A, B, C) that the HPLC method must resolve from the main peak.

Validated Experimental Protocol

This protocol is designed to suppress tautomeric peak broadening and ensure separation of the polar pyrazine core from hydrophobic impurities.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC System with Diode Array Detector (DAD) (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped,

    
     mm, 5 
    
    
    
    m (e.g., Zorbax Eclipse Plus or equivalent).
    • Why: End-capping reduces silanol interactions with the basic pyrazine nitrogens.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7).
    
    • Why: Acidic pH protonates the basic nitrogens, preventing peak tailing and stabilizing the keto-enol equilibrium toward a single species.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (elute polar salts)
20.01090Linear Gradient
25.01090Wash
25.1955Re-equilibration
30.0955End
Sample Preparation[5]
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (for assay); 1.0 mg/mL (for impurity profiling).

  • Note: If solubility is an issue, dissolve initially in 5% DMSO, then dilute with the standard diluent.

Validation Data & Acceptance Criteria (ICH Q2)

The following parameters must be verified to claim the method is "validated."

Table 1: Validation Summary
ParameterMethodologyAcceptance Criteria
Specificity Inject Diluent, Impurity Markers, and Product.No interference at

of main peak. Purity Angle < Purity Threshold (DAD).
Linearity 5 levels (50% to 150% of target conc).

.
Accuracy Spike recovery at 80%, 100%, 120%.Recovery 98.0% – 102.0%.
Precision 6 injections of standard.RSD

2.0%.[2]
LOD / LOQ Signal-to-Noise (S/N) ratio.LOD (S/N

3); LOQ (S/N

10).
Robustness

0.2 mL/min flow,

5°C temp.
System suitability remains within limits.
Method Validation Lifecycle (Graphviz)

ValidationCycle cluster_ICH ICH Q2(R2) Validation Start Method Development (Scouting) Opt Optimization (pH, Gradient, Temp) Start->Opt PreVal Pre-Validation (Specificity Check) Opt->PreVal Val1 Accuracy & Precision PreVal->Val1 Val2 Linearity & Range Val1->Val2 Val3 LOD / LOQ Val2->Val3 Final Standard Operating Procedure (SOP) Val3->Final

Figure 2: Step-by-step workflow for moving from method scouting to a finalized SOP.

Expert Troubleshooting & Causality

Issue 1: Peak Tailing (Asymmetry > 1.5)

  • Cause: Secondary interactions between the basic pyrazine nitrogens and residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped." If tailing persists, increase buffer strength (e.g., use 10 mM Ammonium Formate instead of just 0.1% Formic Acid) to compete for silanol sites.

Issue 2: Split Peaks

  • Cause: Tautomeric interconversion occurring on the timescale of the separation.

  • Solution: This is pH dependent. Ensure the mobile phase pH is at least 2 units away from the pKa of the pyrazole nitrogen. pH 2.5–3.0 is usually ideal to keep the molecule protonated and in a single form.

Issue 3: Retention Time Drift

  • Cause: Column equilibration issues, often due to the high aqueous content at the start of the gradient (95% water).

  • Solution: Ensure a minimum of 5–8 column volumes of re-equilibration time between injections.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 116056-01-0 (Pyrazolo[3,4-b]pyrazin-3-one).

  • Molecules Journal. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

A Comparative Guide to the Synthesis of Pyrazolopyrazines: An Evaluation of Formation Methods and Yields

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including applications as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The efficacy and novelty of these potential therapeutics are intrinsically linked to the efficiency and versatility of their synthetic routes. This guide provides a comparative analysis of common methods for pyrazolopyrazine ring formation, with a focus on reaction yields, substrate scope, and practical considerations for laboratory implementation.

Introduction to the Pyrazolopyrazine Core

The pyrazolopyrazine ring system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyrazine ring. This unique combination of two nitrogen-containing heterocycles gives rise to a three-dimensional structure that can effectively interact with various biological targets. The specific substitution pattern on the pyrazolopyrazine core dictates its pharmacological activity, making the development of diverse and efficient synthetic methodologies a critical area of research.

Key Synthetic Strategies and Mechanistic Considerations

The construction of the pyrazolopyrazine core can be broadly categorized into several approaches, primarily differing in the final ring-closing step. This guide will focus on three prominent methods:

  • Method 1: Condensation of Aminopyrazoles with α-Dicarbonyl Compounds

  • Method 2: Cyclization of Pyrazole Derivatives with α-Haloketones

  • Method 3: Transition-Metal Catalyzed Cross-Coupling Reactions

The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Method 1: Condensation of Aminopyrazoles with α-Dicarbonyl Compounds

This classical and widely used method involves the condensation of a substituted aminopyrazole with a 1,2-dicarbonyl compound, such as glyoxal or diacetyl, to form the pyrazine ring.

Mechanism and Rationale

The reaction proceeds through a two-step process. The first step is the formation of a diimine intermediate via the condensation of the amino group of the pyrazole with the two carbonyl groups of the dicarbonyl compound. The subsequent step is an intramolecular cyclization, followed by aromatization to yield the pyrazolopyrazine core. The choice of solvent and catalyst is crucial for optimizing the reaction yield. Acidic conditions are often employed to facilitate the dehydration steps.

Experimental Protocol: Synthesis of 2,3-Dimethyl-1H-pyrazolo[3,4-b]pyrazine

Materials:

  • 3-Amino-4-methylpyrazole (1.0 eq)

  • Diacetyl (1.1 eq)

  • Ethanol

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 3-Amino-4-methylpyrazole in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • To this stirring solution, add diacetyl dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Workflow for Method 1

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Aminopyrazole C Condensation & Cyclization (Solvent, Catalyst) A->C B α-Dicarbonyl Compound B->C D Cooling & Precipitation C->D E Filtration D->E F Recrystallization/Chromatography E->F G Pyrazolopyrazine F->G

Caption: Workflow for pyrazolopyrazine synthesis via condensation.

Method 2: Cyclization of Pyrazole Derivatives with α-Haloketones

Mechanism and Rationale

The reaction typically proceeds via an initial N-alkylation of the amino group of the pyrazole by the α-haloketone to form a keto-amine intermediate. This is followed by an intramolecular cyclization and dehydration/aromatization to furnish the pyrazolopyrazine ring. The use of a base is often necessary to facilitate the initial N-alkylation and the subsequent cyclization step.

Advantages and Disadvantages

A key advantage of this method is the wider availability of α-haloketones compared to some α-dicarbonyl compounds, allowing for the synthesis of a broader range of substituted pyrazolopyrazines. However, the reaction conditions may need careful optimization to avoid side reactions, such as self-condensation of the α-haloketone.

Method 3: Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has seen a surge in the application of transition-metal catalysis for the construction of heterocyclic systems. For pyrazolopyrazine synthesis, this often involves a palladium- or copper-catalyzed cross-coupling reaction to form a key C-N or C-C bond, followed by a cyclization step.

Mechanism and Rationale

A common strategy involves the coupling of a halogenated pyrazole with an aminopyrazine or a similar nitrogen-containing coupling partner. The transition-metal catalyst, in conjunction with a suitable ligand and base, facilitates the formation of the new bond. The resulting intermediate is then designed to undergo a subsequent intramolecular cyclization to form the pyrazolopyrazine core.

Scope and Limitations

This approach offers excellent control over the substitution pattern and can often be performed under milder conditions than the classical condensation methods. However, the cost of the catalyst and ligands, as well as the need for inert atmosphere techniques, can be a drawback for large-scale synthesis. The synthesis of the required halogenated precursors can also add to the overall step count.

Comparative Analysis of Synthesis Yields

The following table summarizes the typical yields and key characteristics of the three discussed methods. The reported yields are representative and can vary significantly depending on the specific substrates and reaction conditions.

Method Typical Yield Range Key Advantages Key Disadvantages Substrate Scope
1: Condensation with α-Dicarbonyls 40-85%Simple procedure, readily available starting materials for some derivatives.Limited availability of substituted α-dicarbonyls, can require harsh conditions.Moderate to good.
2: Cyclization with α-Haloketones 50-90%Wider availability of α-haloketones, good for diverse substitution patterns.Potential for side reactions, may require careful optimization of base and solvent.Good to excellent.
3: Transition-Metal Catalysis 60-95%High yields, mild reaction conditions, excellent control over regioselectivity.Cost of catalyst and ligands, requires inert atmosphere, multi-step synthesis of precursors.Excellent.

Decision Framework for Method Selection

The selection of an appropriate synthetic method depends on a multitude of factors. The following decision tree provides a simplified guide for researchers.

A Desired Pyrazolopyrazine Derivative B Are substituted α-dicarbonyls readily available? A->B C Method 1: Condensation B->C Yes D Are α-haloketone precursors available? B->D No E Method 2: Cyclization D->E Yes F Is high regioselectivity and yield critical for a complex target? D->F No G Method 3: Transition-Metal Catalysis F->G Yes H Re-evaluate synthetic strategy or precursor availability F->H No

Caption: Decision tree for selecting a pyrazolopyrazine synthesis method.

Conclusion

The synthesis of pyrazolopyrazines is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The classical condensation approach with α-dicarbonyl compounds remains a straightforward option for certain derivatives. The use of α-haloketones offers greater flexibility in terms of accessible substitution patterns. For the synthesis of complex, highly functionalized pyrazolopyrazines, transition-metal catalyzed methods often provide the highest yields and greatest control, albeit at a potentially higher cost and with greater experimental complexity. The optimal choice of method will always be a balance of factors including the desired final product, the availability of starting materials, and the resources available for the synthesis.

References

  • Title: A Review on the Synthesis of Pyrazolo[3,4-b]pyrazines. Source: Arkivoc. URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-b]pyrazine Derivatives. Source: Molecules. URL: [Link]

  • Title: Synthesis and Biological Activity of Pyrazolopyrimidines and Pyrazolopyrazines. Source: Current Organic Chemistry. URL: [Link]

Safety Operating Guide

1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

Scientific Context & Operational Significance

This compound (CAS: 116056-01-0) is a critical heterocyclic building block extensively utilized in modern pharmaceutical research[1]. Its unique scaffold serves as a highly effective hinge-binding motif, offering improved physicochemical properties—such as higher aqueous solubility and lower lipophilicity—compared to traditional indazole cores ()[2]. This structural advantage has made it indispensable in the synthesis of selective allosteric inhibitors for protein tyrosine phosphatase SHP2 (targeting KRASG12C-mutant non-small cell lung cancers)[3] and potent SGK1 kinase inhibitors[2].

Because it is frequently handled in drug discovery laboratories, establishing a rigorous, self-validating protocol for its handling and disposal is essential to ensure both researcher safety and environmental compliance.

Hazard Profiling & Physicochemical Data

Before initiating any experimental protocol, personnel must understand the physicochemical and toxicological profile of the compound. According to its Safety Data Sheet (SDS), this compound is classified under several GHS hazard categories[1].

Table 1: Hazard Classification and PPE Requirements

GHS Code Hazard Statement Primary Route of Exposure Required PPE & Mitigation
H302 Harmful if swallowed Ingestion Nitrile gloves, strict no-eating policy in lab.
H315 Causes skin irritation Dermal Lab coat, extended-cuff nitrile gloves.
H319 Causes serious eye irritation Ocular ANSI Z87.1 compliant safety goggles.

| H335 | May cause respiratory irritation | Inhalation | Handle exclusively within a certified fume hood. |

Table 2: Quantitative Physicochemical Properties [1]

Property Value Operational Significance
Molecular Weight 136.11 g/mol Ideal low-molecular-weight fragment for drug discovery.
LogP 0.1478 Indicates high aqueous solubility, minimizing harsh organic solvent use.

| H-Bond Donors/Acceptors | 2 / 4 | Facilitates strong hinge-binding in kinase active sites. |

Expertise & Experience: The Causality of Segregation

Why do we strictly segregate pyrazolo-pyrazine derivatives into specific waste streams? The compound's molecular formula (C5H4N4O) reveals a high nitrogen mass fraction. When incinerated at standard municipal temperatures, nitrogen-rich organic compounds generate significant quantities of nitrogen oxides (NOx)—potent environmental pollutants and respiratory hazards. By segregating this compound into designated "Non-Halogenated Organic Waste" streams rather than general trash or aqueous drains, Environmental Health and Safety (EHS) facilities can route the waste to specialized high-temperature incinerators equipped with NOx scrubbers. This ensures environmentally compliant destruction and prevents the formation of toxic byproducts.

Step-by-Step Methodologies

Phase A: Experimental Handling Protocol

This protocol is designed to be a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.

  • Fume Hood Verification : Ensure the fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Do not open the chemical container if the flow alarm is active.

  • PPE Donning : Equip extended-cuff nitrile gloves, a fastened lab coat, and safety goggles.

  • Weighing : Use an anti-static weigh boat to minimize the aerosolization of the fine powder. Validation: If the powder clings to the spatula, apply a static ionizer before proceeding.

  • Dissolution : Dissolve the compound in the required solvent (commonly DMSO for biological assays or DMF for synthesis) entirely within the fume hood.

  • Decontamination : Wipe down the balance and fume hood surfaces with a 70% ethanol or isopropanol solution immediately after handling.

Phase B: Waste Disposal & Spill Procedures
  • Solid Waste (Powder & Contaminated Consumables) :

    • Collect all empty vials, contaminated weigh boats, spatulas, and gloves in a heavy-duty, puncture-resistant chemical solid waste bag.

    • Label clearly as: "Solid Chemical Waste: Contains this compound (Irritant)."

    • Critical Rule: Do not mix with reactive chemicals, strong oxidizers, or halogenated solids.

  • Liquid Waste (Organic Solutions) :

    • Solutions of the compound in solvents like DMSO or ethyl acetate must be disposed of in a designated "Non-Halogenated Organic Waste" carboy.

    • Ensure the carboy is kept closed with a vented cap to prevent pressure buildup.

    • Record the exact composition on the waste log (e.g., "10 mM this compound in 100% DMSO").

  • Aqueous Waste (Assay Buffers) :

    • If the compound is diluted in aqueous buffers (e.g., for SHP2 enzymatic assays), collect the effluent in an "Aqueous Chemical Waste" container.

    • Validation Step: Before transferring the waste carboy to EHS, verify that the pH of the aqueous waste stream is between 6 and 8 using pH indicator strips, ensuring no unintended reactive chemistry occurs during transit.

  • Spill Response :

    • Minor Powder Spill (< 50 mg): Gently cover the spill with damp absorbent paper to prevent dust generation. Wipe up carefully and place the paper in the solid waste container.

    • Liquid Spill: Apply a universal chemical absorbent (e.g., vermiculite). Sweep up the absorbed material using a non-sparking tool and deposit it into a solid waste container.

Workflow Visualization

G N1 1. Fume Hood Setup & PPE Donning N2 2. Weighing & Dissolution (e.g., DMSO/DMF) N1->N2 N3 3. Assay Execution (e.g., Kinase Inhibition) N2->N3 N4 4. Waste Segregation N3->N4 N5 Solid Waste (Contaminated Consumables) N4->N5 N6 Liquid Waste (Non-Halogenated Organics) N4->N6 N7 EHS Collection & High-Temp Incineration N5->N7 N6->N7

Workflow for the operational handling and waste segregation of this compound.

References

  • Title: Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer Source: Taylor & Francis Online / Journal of Biomolecular Structure and Dynamics URL: [Link]

  • Title: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Personal protective equipment for handling 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational scaffold in drug discovery, 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one (CAS: 116056-01-0) is frequently utilized by researchers synthesizing kinase inhibitors and other bioactive molecules. However, its physical properties as a fine organic powder and its specific toxicological profile require rigorous, standardized handling procedures to ensure laboratory safety and assay integrity.

This guide provides a comprehensive, self-validating operational plan for handling this compound, bridging the gap between regulatory compliance and practical benchtop execution.

Hazard Profile & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as a Category 2 skin and eye irritant, and a Category 3 respiratory irritant[1].

Because it is a fine powder, the primary operational risk is aerosolization . Static charge generated during weighing can cause the powder to become airborne, leading to inhalation exposure and inaccurate dosing.

Physicochemical & Hazard Summary
Property / HazardSpecification / GHS CodeOperational Implication
CAS Number 116056-01-0Unique identifier for inventory and SDS tracking.
Molecular Weight 136.11 g/mol Required for accurate molarity calculations in biological assays.
Acute Toxicity (Oral) H302 (Harmful if swallowed)Mandates strict prohibition of food/drink in the lab environment.
Skin Irritation H315 (Causes skin irritation)Requires impermeable nitrile gloves and a fully buttoned lab coat.
Eye Irritation H319 (Causes serious eye irritation)Mandates tight-fitting safety goggles (standard safety glasses are insufficient).
Respiratory Irritation H335 (May cause respiratory irritation)All powder handling must occur in a certified chemical fume hood.

Risk-Assessed PPE Matrix

To comply with the OSHA Laboratory Standard (29 CFR 1910.1450), a documented hazard assessment must dictate the selection of Personal Protective Equipment (PPE)[2]. Based on the H315, H319, and H335 hazard codes, the following PPE matrix is mandatory for all personnel handling this compound.

PPE CategoryRequired EquipmentScientific Rationale
Eye Protection Tight-fitting chemical splash goggles.Protects against airborne dust particles and accidental splashes during solvent dissolution (H319).
Hand Protection Double nitrile gloves (min. 4 mil thickness).Nitrile provides an excellent barrier against organic powders. Double gloving allows for safe removal of the outer layer if contaminated (H315).
Body Protection Flame-resistant or standard cotton lab coat.Prevents powder from settling on street clothing, mitigating chronic dermal exposure.
Respiratory N95 or P100 particulate respirator (Optional).Required only if a fume hood is unavailable or if handling bulk quantities (>100g) where aerosolization risk is extreme.

Standard Operating Procedure: Weighing & Dissolution

Guidelines from Prudent Practices in the Laboratory emphasize that handling respiratory irritants requires the use of a properly functioning fume hood and the implementation of specific techniques to prevent aerosolization[3].

Follow this step-by-step methodology to ensure safety and experimental accuracy:

Step 1: Pre-Operation Environmental Check

  • Verify that the chemical fume hood has a certified face velocity of at least 0.5 m/s (100 fpm).

  • Clear the workspace of unnecessary clutter to prevent cross-contamination and ensure unobstructed airflow.

Step 2: Anti-Static Weighing (Critical Step)

  • Causality: Static electricity causes fine powders to repel from spatulas and cling to weighing boats, increasing inhalation risk and ruining mass accuracy.

  • Discharge static from the weighing boat and metal spatula using an anti-static device (e.g., a Zerostat gun).

  • Place the analytical balance inside the fume hood (or a dedicated vented balance enclosure).

  • Carefully dispense the required mass of this compound.

Step 3: In-Hood Dissolution

  • Causality: Pyrazolopyrazines are typically hydrophobic and require polar aprotic solvents (e.g., DMSO, DMF) for complete dissolution.

  • Do not transport the dry powder across the lab. Instead, bring the solvent to the fume hood.

  • Add the solvent directly to the weighing vial containing the powder.

  • Cap the vial tightly before vortexing or sonicating. This creates a closed system, ensuring that any vapor or micro-droplets generated during agitation remain contained.

Step 4: Wet-Wipe Decontamination

  • Once the solution is sealed, wipe down the balance, spatulas, and fume hood surface with a damp paper towel (moistened with 70% ethanol or water).

  • Self-Validating Rule:Never dry sweep. Dry sweeping immediately aerosolizes the respiratory irritant back into the breathing zone[3].

Workflow Visualization

Workflow A 1. Pre-Operation Verify SDS & Fume Hood B 2. Don PPE Goggles, Nitrile, Coat A->B C 3. Weighing Anti-static tools in Hood B->C D 4. Dissolution Closed vial (e.g., DMSO) C->D E 5. Decontamination Wipe surfaces (Wet method) D->E F 6. Waste Disposal Segregate solid/liquid E->F

Standardized operational workflow for handling this compound safely.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent lab-wide contamination.

Powder Spill Response
  • Evacuate & Assess: Instruct personnel to step back from the spill area. Ensure fume hood sashes are lowered to maximize exhaust pull.

  • Containment: Cover the spilled powder with absorbent pads dampened with water or a compatible solvent (e.g., ethanol). This suppresses dust generation.

  • Collection: Carefully scoop the dampened pads and powder using a plastic dustpan or stiff cardboard. Place the debris into a sealable hazardous waste bag.

  • Final Clean: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe down.

Routine Waste Disposal
  • Solid Waste: All contaminated consumables (outer gloves, weighing boats, damp paper towels, empty chemical vials) must be placed in a clearly labeled, sealed solid hazardous waste container.

  • Liquid Waste: Solutions of this compound dissolved in organic solvents must be collected in a designated "Non-Halogenated Organic Waste" carboy (unless dissolved in a halogenated solvent). Ensure the waste carboy is kept closed when not actively receiving waste, and never mix with strong oxidizing agents.

References

  • Title: this compound - Fluorochem (Safety Data Sheet & Hazard Classification)
  • Title: Chemical Hygiene Plan - Chico State (Citing Prudent Practices in the Laboratory for Handling Irritants)
  • Title: Laboratory Specific Chemical Hygiene Plan for Research Laboratories (OSHA Laboratory Standard 29 CFR 1910.1450 PPE Hazard Assessment)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.